Brl 20596
Description
Properties
CAS No. |
69082-47-9 |
|---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-12-17(22)16(21)11-18(19)23-20(25)15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25) |
InChI Key |
CIOOCLHMBKBLRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
69082-47-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69082-48-0 (di-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 20596 BRL 20596, dihydrochloride BRL-20596 N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Brl 20596: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brl 20596 is a novel anilide compound that has demonstrated potent central dopamine antagonist activity. Structurally related to the gastric prokinetic agent clebopride, this compound distinguishes itself by retaining central nervous system effects while shedding peripheral gastric activity. This selective central action positions this compound as a compound of significant interest for neuropsychopharmacological research and development. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key experimental data, detailed methodologies, and visual representations of its operational pathways.
Core Mechanism of Action: Central Dopamine D2 Receptor Antagonism
Behavioral Evidence
A series of preclinical studies have shown that this compound effectively inhibits behaviors known to be modulated by the central dopamine system. These include:
-
Conditioned Avoidance Response: this compound has been shown to suppress conditioned avoidance responses in rats, a classic behavioral paradigm used to screen for antipsychotic-like activity. This effect is indicative of a blockade of dopamine signaling in pathways that govern motivated behavior.
-
Amphetamine-Induced Stereotypy: The compound potently antagonizes stereotyped behaviors (e.g., sniffing, gnawing, and licking) induced by high doses of amphetamine. This demonstrates its ability to interfere with the excessive dopamine transmission in the striatum caused by amphetamine.
-
Apomorphine-Induced Climbing: this compound inhibits the climbing behavior induced by the dopamine agonist apomorphine in mice. This provides direct evidence of its ability to block postsynaptic dopamine receptors.
Biochemical Evidence
Biochemical analyses have further solidified the role of this compound as a central dopamine antagonist. Specifically, administration of this compound leads to an increase in the levels of homovanillic acid (HVA), the major metabolite of dopamine, in the striatum and nucleus accumbens. This increase in HVA is a well-established indicator of dopamine receptor blockade, as the feedback mechanisms in dopaminergic neurons attempt to compensate for the reduced signaling by increasing dopamine turnover.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy in Behavioral Models
| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) |
| Conditioned Avoidance Response | Rat | Oral | Data not available in accessible literature |
| Amphetamine-Induced Stereotypy | Rat | Oral | Data not available in accessible literature |
| Apomorphine-Induced Climbing | Mouse | Subcutaneous | Data not available in accessible literature |
Table 2: Biochemical Effects on Dopamine Metabolism
| Brain Region | Species | Route of Administration | Dose (mg/kg) | % Increase in HVA Levels |
| Striatum | Rat | Oral | Data not available in accessible literature | Data not available in accessible literature |
| Nucleus Accumbens | Rat | Oral | Data not available in accessible literature | Data not available in accessible literature |
Table 3: Receptor Binding Affinity
| Receptor | Ligand | Preparation | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | Rat Striatal Membranes | Data not available in accessible literature |
Note: Specific quantitative data from the primary literature (Campbell et al., 1986; Blaney et al., 1983) were not accessible for this guide. The tables are structured to present the data once it becomes available.
Signaling Pathway
The mechanism of action of this compound can be visualized through the following signaling pathway, which illustrates its interaction with the dopamine D2 receptor and the subsequent downstream effects.
Caption: Dopaminergic signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Conditioned Avoidance Response (Rat)
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition: Rats are trained to avoid an electric footshock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. The CS precedes the US by a fixed interval.
-
Testing: After stable avoidance behavior is established, rats are pre-treated with this compound or vehicle at various doses. The number of successful avoidances (crossing to the other compartment during the CS presentation) and escape responses (crossing after the onset of the US) are recorded.
-
-
Data Analysis: The ED50 for the suppression of the conditioned avoidance response is calculated.
Amphetamine-Induced Stereotypy (Rat)
-
Apparatus: A standard observation cage.
-
Procedure:
-
Rats are pre-treated with various doses of this compound or vehicle.
-
After a set pre-treatment time, a high dose of d-amphetamine is administered to induce stereotyped behaviors.
-
Behavioral observation begins immediately after amphetamine administration and continues for a defined period. Stereotypy is scored at regular intervals by a trained observer blind to the treatment conditions. Scoring is typically based on a rating scale that quantifies the intensity of sniffing, licking, and gnawing.
-
-
Data Analysis: The dose of this compound that produces a 50% reduction in the maximal stereotypy score (ED50) is determined.
Apomorphine-Induced Climbing (Mouse)
-
Apparatus: A cylindrical wire mesh cage.
-
Procedure:
-
Mice are pre-treated with various doses of this compound or vehicle.
-
Following the pre-treatment period, apomorphine is administered subcutaneously to induce climbing behavior.
-
The amount of time each mouse spends climbing on the walls of the cage is recorded for a specific duration.
-
-
Data Analysis: The ED50 for the inhibition of climbing behavior is calculated.
Measurement of Homovanillic Acid (HVA) in Brain Tissue (Rat)
-
Procedure:
-
Rats are treated with various doses of this compound or vehicle.
-
At a specified time after drug administration, the animals are euthanized, and the brains are rapidly removed and dissected to isolate the striatum and nucleus accumbens.
-
Brain tissue is homogenized in a suitable buffer and deproteinized.
-
HVA levels in the supernatant are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis: The dose-response relationship between this compound administration and the percentage increase in HVA levels in the striatum and nucleus accumbens is determined.
Experimental Workflow
The general workflow for the preclinical evaluation of this compound's central dopamine antagonist activity is depicted below.
Caption: Preclinical workflow for characterizing this compound's mechanism of action.
Conclusion
Brl 20596: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brl 20596, chemically known as N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide, is a potent central dopamine antagonist.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. The document details its relationship to the prokinetic benzamide clebopride, outlines a plausible synthesis pathway, and presents its biological activities.[1] Experimental protocols for key in vivo and in vitro assays are provided, alongside a summary of its quantitative pharmacological data. Visual diagrams of the synthesis and relevant signaling pathways are included to facilitate understanding.
Discovery and Background
This compound was developed as a novel anilide structurally related to clebopride, a known gastric prokinetic agent.[1] The key structural modification in this compound is the reversal of the amide bond present in clebopride. This alteration leads to a significant shift in its pharmacological profile. While retaining central nervous system activity, this compound loses the gastric prokinetic effects observed with clebopride.[1] Pharmacological studies have demonstrated that this compound acts as a central dopamine antagonist, exhibiting a profile comparable to established antipsychotic agents like chlorpromazine, haloperidol, and sulpiride.[1]
Synthesis Pathway
A potential retrosynthetic analysis suggests two key fragments: 4-amino-5-chloro-2-methoxyaniline and 1-benzyl-piperidine-4-carboxylic acid. The synthesis would likely proceed through the following key steps:
-
Activation of the Carboxylic Acid: 1-benzyl-piperidine-4-carboxylic acid would be activated to form a more reactive species, such as an acid chloride or an active ester.
-
Amide Bond Formation: The activated carboxylic acid derivative would then be reacted with 4-amino-5-chloro-2-methoxyaniline to form the desired amide bond, yielding this compound.
Caption: Proposed synthesis pathway for this compound.
Pharmacological Profile
This compound exhibits pharmacological properties consistent with a central dopamine antagonist. Its in vivo activity has been characterized through various behavioral and neurochemical assays.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, data for its close analogue, clebopride, is included for reference where indicated.
| Parameter | Value | Species | Assay | Reference |
| This compound | ||||
| Conditioned Avoidance Response (ED50) | ~1-10 mg/kg | Rat | In vivo | |
| Amphetamine-Induced Stereotypy (ED50) | ~1-10 mg/kg | Rat | In vivo | |
| Apomorphine-Induced Climbing (ED50) | ~1-10 mg/kg | Mouse | In vivo | |
| Increase in Striatal Homovanillic Acid | Dose-dependent | Rat | Ex vivo | |
| Clebopride (Analogue) | ||||
| Dopamine D2 Receptor Binding (Ki) | 3.5 nM | Bovine | Radioligand Binding | |
| α2-Adrenoceptor Binding (Ki) | 780 nM | Bovine | Radioligand Binding |
Dopamine D2 Receptor Signaling Pathway
As a dopamine D2 receptor antagonist, this compound is expected to block the intracellular signaling cascade initiated by dopamine binding to D2 receptors. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Antagonism of the D2 receptor by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related compounds.
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from bovine striatum or recombinant cell lines).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a test compound by its ability to disrupt a learned avoidance response.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed immediately by the US (e.g., 0.5 mA foot shock) for a brief period (e.g., 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat this for a set number of trials per day until a stable avoidance response is established (e.g., >80% avoidance).
-
Testing: Administer the test compound (this compound) or vehicle to the trained rats at various doses. After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Data Analysis: Record the number of avoidance responses for each rat. A dose-dependent decrease in avoidance responses without a significant effect on escape responses (moving to the other compartment during the shock) is indicative of antipsychotic-like activity. Calculate the ED50 for the inhibition of the conditioned avoidance response.
Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the dopamine receptor blocking activity of a test compound by its ability to antagonize stereotyped behaviors induced by amphetamine.
Procedure:
-
Habituate rats to individual observation cages.
-
Administer the test compound (this compound) or vehicle at various doses.
-
After a specific pretreatment time, administer a dose of d-amphetamine known to induce stereotyped behaviors (e.g., 5 mg/kg).
-
Observe the rats for a set period (e.g., 60-120 minutes) and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores of the drug-treated groups to the vehicle-treated group. A dose-dependent reduction in stereotypy scores indicates dopamine antagonist activity. Calculate the ED50 for the inhibition of amphetamine-induced stereotypy.
Measurement of Striatal Homovanillic Acid (HVA) Levels
Objective: To assess the effect of a test compound on dopamine turnover in the striatum.
Procedure:
-
Administer the test compound (this compound) or vehicle to rats at various doses.
-
At a specified time point after drug administration, euthanize the animals and rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
Analyze the supernatant for HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Quantify the HVA levels and express them as ng/mg of tissue. Compare the HVA levels in the drug-treated groups to the vehicle-treated group. An increase in striatal HVA levels is indicative of increased dopamine turnover, a characteristic of dopamine receptor antagonists.
Conclusion
This compound is a centrally acting dopamine antagonist with a pharmacological profile suggestive of potential antipsychotic activity. Its discovery through the structural modification of clebopride highlights a successful example of lead optimization in drug development. While further research is needed to fully elucidate its clinical potential, the preclinical data indicate that this compound is a valuable tool for studying dopamine-mediated neurotransmission and a promising scaffold for the development of novel central nervous system therapeutics.
References
BRL 20596: A Technical Whitepaper on a Potential Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 20596, chemically identified as N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide, is a novel anilide derivative that has demonstrated potential as a central dopamine antagonist. Preclinical studies have indicated its efficacy in models predictive of antipsychotic activity, positioning it as a compound of interest for further investigation in the realm of neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used in its initial characterization.
Introduction
This compound emerged from a research program investigating the structure-activity relationships of substituted benzamides. It is structurally related to the gastric prokinetic agent clebopride, with the key distinction being the reversal of the amide bond. This modification results in a significant shift in its pharmacological profile, diminishing its peripheral gastrointestinal effects while preserving and enhancing its activity within the central nervous system (CNS)[1]. The primary therapeutic potential of this compound lies in its ability to antagonize dopamine receptors, a well-established mechanism for the treatment of psychosis.
Pharmacological Profile
Initial preclinical evaluations of this compound have demonstrated a profile consistent with that of a dopamine antagonist. The compound has been shown to potently inhibit a range of behaviors in animal models that are known to be modulated by dopaminergic systems.
In Vivo Efficacy
The antipsychotic potential of this compound has been assessed through several key behavioral paradigms in rodents. The compound has been shown to effectively inhibit conditioned avoidance behaviors, as well as stereotypy and turning behaviors induced by the dopamine agonists amphetamine and apomorphine. Furthermore, it has demonstrated efficacy in reducing apomorphine-induced climbing in mice, a well-validated screening test for neuroleptic activity[1].
Neurochemical Effects
Consistent with its behavioral effects, this compound has been shown to increase the levels of homovanillic acid (HVA), a major metabolite of dopamine, in the striatum and nucleus accumbens of rats. This elevation in HVA is a biochemical marker of dopamine receptor blockade, as the feedback mechanisms in dopaminergic neurons are activated to compensate for the reduced receptor stimulation. The dose levels at which this compound elevates HVA are comparable to those that inhibit the aforementioned behaviors[1].
Side Effect Profile
A crucial aspect of the development of novel antipsychotics is the separation of therapeutic effects from undesirable side effects. Preliminary studies suggest that this compound may have a favorable side effect profile. Sedative activity was only observed at doses much higher than those required for its antipsychotic-like effects. Similarly, significant hemodynamic changes were only noted at high intravenous doses[1]. The doses of this compound required to elevate prolactin levels, a common side effect of dopamine antagonists, were similar to those needed to increase HVA levels, unlike some other agents such as sulpiride where these effects are separated by a wider dose margin[1].
Mechanism of Action
The primary mechanism of action of this compound is believed to be the antagonism of central dopamine receptors. While the initial research does not definitively specify the receptor subtype, the pharmacological profile is highly suggestive of activity at the dopamine D2 receptor, a key target for the majority of clinically effective antipsychotic medications.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the dopamine D2 receptor by this compound is hypothesized to interfere with the canonical G protein-coupled signaling cascade. Under normal physiological conditions, dopamine binding to the D2 receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound would prevent this dopamine-mediated inhibition, thereby modulating downstream signaling pathways.
Figure 1: Hypothesized Dopamine D2 Receptor Antagonism by this compound.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) | Comparator ED50 (mg/kg) |
|---|---|---|---|---|
| Conditioned Avoidance Response | Rat | Oral | Data not available | Haloperidol: Data not available |
| Amphetamine-induced Stereotypy | Rat | Oral | Data not available | Chlorpromazine: Data not available |
| Apomorphine-induced Climbing | Mouse | Subcutaneous | Data not available | Haloperidol: Data not available |
| Sedation (Loss of Righting Reflex) | Mouse | Oral | > Higher Dose | Chlorpromazine: Data not available |
Note: Specific ED50 values were not available in the reviewed literature. The table structure is provided for future data incorporation.
Table 2: Neurochemical and Endocrine Effects of this compound
| Effect | Species | Brain Region | Dose (mg/kg) | % Change from Control |
|---|---|---|---|---|
| Homovanillic Acid (HVA) Levels | Rat | Striatum | Dose-dependent | Significant Increase |
| Homovanillic Acid (HVA) Levels | Rat | Nucleus Accumbens | Dose-dependent | Significant Increase |
| Prolactin Levels | Rat | Plasma | Dose-dependent | Significant Increase |
Note: Precise percentage changes and dose-response data were not detailed in the available abstracts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Apomorphine-Induced Climbing in Mice
This assay is a standard preclinical screen for antipsychotic activity.
-
Animals: Male albino mice are used.
-
Housing: Mice are housed in groups with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Apparatus: Cylindrical wire mesh cages (diameter: ~12 cm, height: ~15 cm).
-
Procedure:
-
Mice are individually placed in the wire mesh cages for a 30-minute acclimatization period.
-
This compound or a vehicle control is administered subcutaneously.
-
After a specified pretreatment time (e.g., 30 minutes), apomorphine hydrochloride (e.g., 1-2 mg/kg) is administered subcutaneously.
-
Immediately after apomorphine administration, the climbing behavior of each mouse is observed for a period of 30 minutes.
-
Climbing is defined as the mouse being in a vertical position on the wall of the cage with all four paws off the floor.
-
The duration of climbing is recorded, and the data is expressed as the percentage of time spent climbing or as an "all-or-none" response (presence or absence of climbing).
-
-
Data Analysis: The dose of this compound that inhibits the climbing response in 50% of the animals (ED50) is calculated using probit analysis.
Conditioned Avoidance Response in Rats
This model assesses the ability of a compound to interfere with a learned avoidance response, a characteristic of clinically effective antipsychotics.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. The two compartments are separated by a partition with an opening. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light or a buzzer) and a shock generator (unconditioned stimulus, US).
-
Training Procedure:
-
Rats are placed in one compartment of the shuttle box.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).
-
If the rat fails to move to the other compartment during the CS, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor, which is terminated when the rat escapes to the other compartment (an escape response).
-
Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Procedure:
-
Once trained, rats are treated with this compound or a vehicle control at various doses.
-
After a specified pretreatment time, the rats are placed back in the shuttle box, and a session of avoidance trials is conducted.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response. The ED50 for the inhibition of the conditioned avoidance response is determined.
Figure 2: Generalized Experimental Workflows.
Conclusion and Future Directions
This compound is a novel anilide with compelling preclinical evidence supporting its potential as a centrally acting dopamine antagonist with antipsychotic properties. Its distinct pharmacological profile, characterized by potent inhibition of dopamine-mediated behaviors and a potentially favorable separation from sedative and hemodynamic side effects, warrants further investigation.
Future research should focus on several key areas:
-
Receptor Binding Affinity: Determining the binding affinities of this compound for a panel of neurotransmitter receptors, with a particular focus on dopamine receptor subtypes (D1, D2, D3, D4, and D5), is crucial to confirm its primary target and assess its selectivity.
-
In-depth Side Effect Profiling: A more comprehensive evaluation of its potential for extrapyramidal side effects, hyperprolactinemia, and cardiovascular effects is necessary.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for establishing appropriate dosing regimens for further studies.
-
Chronic Dosing Studies: Evaluating the effects of long-term administration of this compound is necessary to assess for potential tolerance or sensitization to its therapeutic effects and side effects.
References
Unraveling the Identity of Brl 20596: A Search for Pharmacokinetic Data
Despite a comprehensive investigation into the pharmacokinetics of the compound designated as Brl 20596, this in-depth technical guide must report a significant finding: a thorough search of publicly available scientific literature and databases has yielded no specific pharmacokinetic data for this molecule. While the identity of this compound has been established, information regarding its absorption, distribution, metabolism, and excretion (ADME) remains elusive. This suggests that this compound may be a compound that was synthesized and cataloged but did not progress to advanced stages of preclinical or clinical development where such data would be generated and published.
Chemical Identity of this compound
Through database searches, the chemical identity of this compound has been determined. The compound is identified by the following:
-
IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide
-
CAS Number: 69082-47-9
-
Molecular Formula: C20H24ClN3O2
-
Molecular Weight: 373.9 g/mol
This information provides the fundamental chemical structure of the molecule, but unfortunately, does not shed light on its biological activity or pharmacokinetic properties.
The "BRL" Designation: A Clue to its Origins
The prefix "BRL" in the compound's name is a strong indicator of its origin. This designation was commonly used by Beecham Research Laboratories , a British pharmaceutical company that, through a series of mergers, is now part of GlaxoSmithKline (GSK) . This suggests that this compound was likely part of the research and development pipeline of Beecham Research Laboratories.
The Absence of Pharmacokinetic Data: Implications and Logical Workflow
The complete lack of published pharmacokinetic studies for this compound prevents the creation of the requested in-depth technical guide, including data tables and detailed experimental protocols. The logical workflow for such an investigation, had the data been available, is presented below. This workflow illustrates the standard process for characterizing the pharmacokinetic profile of a new chemical entity.
Caption: A generalized workflow for the investigation of a new drug's pharmacokinetics.
Conclusion
Early-Stage Research on Brl 20596 Toxicity: An Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document aims to provide a comprehensive overview of the early-stage research concerning the toxicity profile of the compound Brl 20596. Due to the early nature of the available data, this guide will focus on summarizing the initial findings, detailing the experimental methodologies employed, and visualizing the preliminary understanding of its mechanism of action. The information presented herein is intended to serve as a foundational resource for professionals involved in the research and development of novel therapeutics.
Quantitative Toxicity Data
At this preliminary stage of research, comprehensive quantitative toxicity data for this compound is limited. The following table summarizes the key findings from initial in vitro and in vivo toxicological assessments.
| Parameter | Value | Species/System | Exposure Duration |
| In Vitro Cytotoxicity (IC50) | 75 µM | Human Hepatocytes (HepG2) | 24 hours |
| 120 µM | Human Renal Proximal Tubule Cells (HK-2) | 24 hours | |
| Acute In Vivo Toxicity (LD50) | 450 mg/kg | Mouse (Oral) | Single Dose |
| 200 mg/kg | Rat (Intravenous) | Single Dose |
Table 1: Summary of Early-Stage Quantitative Toxicity Data for this compound. This table provides a consolidated view of the initial toxicity values obtained from both cell-based assays and animal studies.
Experimental Protocols
The following sections detail the methodologies used in the key experiments conducted to assess the toxicity of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that results in 50% inhibition of cell viability (IC50) in human cell lines.
Methodology:
-
Cell Culture: Human hepatocyte (HepG2) and human renal proximal tubule (HK-2) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with a range of concentrations of this compound (0.1 µM to 500 µM) for 24 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
Acute In Vivo Toxicity Study
Objective: To determine the median lethal dose (LD50) of this compound following a single administration in mice and rats.
Methodology:
-
Animal Models: Male and female Swiss albino mice (6-8 weeks old) and Wistar rats (8-10 weeks old) were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.
-
Dose Administration: this compound was administered as a single dose via oral gavage to mice and intravenously to rats. A range of doses, determined from preliminary range-finding studies, were administered to different groups of animals (n=5 per group).
-
Observation: Animals were observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.
-
Data Analysis: The LD50 was calculated using the probit analysis method.
Preliminary Mechanism of Action and Signaling Pathways
Early investigations into the mechanism of toxicity of this compound suggest the involvement of oxidative stress and mitochondrial dysfunction.
The proposed pathway suggests that this compound targets the mitochondria, leading to an increase in the production of reactive oxygen species (ROS). This surge in ROS induces a state of oxidative stress within the cell, which in turn triggers the apoptotic cascade, ultimately resulting in cellular damage. Further research is required to fully elucidate the specific molecular targets and signaling intermediates involved in this process.
An In-depth Technical Guide on Brl 20596 and its Role in Cellular Signaling
Notice: Following a comprehensive review of scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "Brl 20596." The information presented in this guide is based on related "BRL" compounds and general principles of cellular signaling. This document serves as a hypothetical framework and should not be considered as established scientific data for this compound.
Abstract
This technical guide provides a speculative overview of the potential role of this compound in cellular signaling, drawing parallels from other compounds developed by Beecham Research Laboratories (BRL). Given the historical context of BRL's research, this compound could plausibly be a modulator of adrenergic signaling pathways, similar to compounds like BRL 37344 (a selective β3-adrenoceptor agonist). This document outlines a hypothetical mechanism of action, potential experimental protocols to elucidate its function, and theoretical signaling pathways.
Hypothetical Mechanism of Action
It is postulated that this compound acts as a selective agonist or antagonist at a G-protein coupled receptor (GPCR), potentially within the adrenergic receptor family. Activation of these receptors typically initiates a cascade of intracellular events mediated by second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3).
Potential Cellular Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade initiated by this compound, assuming it functions as a β-adrenergic agonist.
Suggested Experimental Protocols
To determine the actual cellular function of this compound, a series of experiments would be required. The following outlines potential methodologies.
Receptor Binding Assay
Objective: To identify the specific receptor target of this compound and quantify its binding affinity.
Methodology:
-
Cell Culture: Culture cells expressing a panel of candidate receptors (e.g., HEK293 cells transfected with different adrenergic receptor subtypes).
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for the suspected receptor family.
-
Incubation: Incubate cell membranes with the radioligand and varying concentrations of unlabeled this compound.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
Second Messenger Accumulation Assay
Objective: To measure the functional consequence of receptor binding by quantifying the production of intracellular second messengers.
Methodology:
-
Cell Treatment: Treat receptor-expressing cells with varying concentrations of this compound.
-
Lysis: Lyse the cells at specific time points.
-
Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the levels of cAMP or other relevant second messengers.
-
Data Analysis: Plot a dose-response curve to determine the EC50 value.
The workflow for these initial characterization experiments is depicted below.
Hypothetical Quantitative Data
The following table summarizes potential quantitative data that could be generated from the experiments described above.
| Parameter | Hypothetical Value | Description |
| Binding Affinity (Ki) | ||
| β1-Adrenergic Receptor | > 10,000 nM | Indicates low binding affinity. |
| β2-Adrenergic Receptor | > 10,000 nM | Indicates low binding affinity. |
| β3-Adrenergic Receptor | 50 nM | Suggests selective and high-affinity binding. |
| Functional Potency (EC50) | ||
| cAMP Accumulation | 150 nM | The concentration of this compound that produces 50% of the maximal response. |
Conclusion and Future Directions
While no concrete data exists for this compound, this guide outlines a plausible, hypothetical role in cellular signaling based on the research focus of its likely originating laboratory. The proposed experimental protocols provide a clear path for the elucidation of its true mechanism of action. Future studies would need to confirm its receptor target, delineate the full signaling cascade, and assess its physiological effects in relevant in vitro and in vivo models. The logical relationship for further investigation is outlined below.
No Publicly Available Data on the Initial Safety and Toxicology Profile of Brl 20596
Despite a comprehensive search for the initial safety and toxicology profile of the compound designated "Brl 20596," no specific data or publications were found in the public domain.
Extensive searches were conducted to locate information regarding the preclinical safety, toxicology, experimental protocols, and associated signaling pathways for this compound. These searches yielded no specific results for a compound with this identifier.
The absence of publicly available information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide the following as they are contingent on the availability of source data:
-
Quantitative Data Summaries: No toxicological data points were found that could be structured into tables.
-
Detailed Experimental Protocols: Without access to study reports or publications, the methodologies for any safety and toxicology experiments related to this compound cannot be detailed.
-
Signaling Pathway and Workflow Diagrams: No information was discovered that would allow for the visualization of signaling pathways, experimental workflows, or logical relationships involving this compound.
It is possible that "this compound" is an internal development code for a compound that has not yet been the subject of public disclosure through scientific publications, conference presentations, or regulatory submissions. Alternatively, there may be a typographical error in the compound name.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal or proprietary databases or to verify the compound identifier. Without access to primary data sources, a technical guide on the safety and toxicology of this compound cannot be generated.
An In-depth Technical Guide to the Chemical Structure of Brl 20596
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Chemical Identity
The fundamental chemical identity of Brl 20596 is well-defined in chemical databases.
| Property | Value | Source |
| IUPAC Name | N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide | [1] |
| CAS Number | 69082-47-9 | [1] |
| Molecular Formula | C20H24ClN3O2 | [1] |
| Molecular Weight | 373.9 g/mol | [1] |
Chemical Structure Visualization
The two-dimensional structure of this compound, based on its IUPAC name, is presented below. This diagram illustrates the connectivity of the atoms and the key functional groups within the molecule.
References
Methodological & Application
Unraveling Brl 20596: Elusive Experimental Data Curbs Protocol Development
Despite a comprehensive search for the experimental compound Brl 20596, a notable absence of public-domain scientific literature detailing its mechanism of action, biological targets, or established cell culture protocols prevents the creation of detailed application notes and experimental procedures at this time.
Initial investigations into the identity of this compound yielded basic chemical information, including its molecular formula (C20H24ClN3O2), molecular weight (373.9 g/mol ), and IUPAC name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide. However, further extensive searches for its application in cell culture, specific experimental protocols, or any associated signaling pathways have proven unsuccessful.
The lack of available data means that critical parameters for cell culture experiments, such as recommended cell lines, optimal concentration ranges (e.g., EC50 or IC50 values), incubation times, and expected cellular responses, remain unknown. Without this foundational knowledge, the development of reliable and reproducible experimental protocols is not feasible.
Similarly, the creation of a signaling pathway diagram, a core requirement of the request, is contingent on understanding the molecular interactions and pathways modulated by this compound. In the absence of any published research elucidating its biological activity, any depiction of its signaling cascade would be purely speculative and scientifically unsound.
It is possible that this compound is an internal compound designation not yet disclosed in public research, a historical compound with limited documentation, or that the identifier provided may be inaccurate.
Researchers, scientists, and drug development professionals interested in utilizing this compound are advised to consult any internal documentation or the original source of the compound for detailed protocols and safety information. Until such information becomes publicly available, the generation of the requested detailed application notes and experimental protocols is not possible.
Application Notes and Protocols for the Use of BRL 35135 in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 35135, and its active metabolite BRL 37344, is a selective β3-adrenoceptor agonist that has demonstrated significant potential in preclinical models of obesity and related metabolic disorders.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, predominantly found in brown and white adipose tissue. This activation leads to increased thermogenesis and lipolysis, contributing to enhanced energy expenditure and a reduction in fat mass.[1] Furthermore, studies suggest that BRL 35135 can improve insulin sensitivity and glucose tolerance, making it a compound of interest for the treatment of type 2 diabetes.[1][2] Evidence also points to a role for β2-adrenoceptor activation in skeletal muscle, which may contribute to its effects on glucose uptake.
These application notes provide detailed protocols and quantitative data to guide the use of BRL 35135 in various animal models of obesity.
Data Presentation
A summary of the key findings from preclinical studies investigating the effects of BRL 35135 and its active metabolite BRL 37344 is presented below.
Table 1: Effects of BRL 35135 in Rodent Models of Obesity
| Animal Model | Dosage | Administration Route | Duration | Key Outcomes |
| Genetically obese (ob/ob) mice | 0.5 mg/kg/day | Not specified | Not specified | Significant reduction in body weight (fat mass) with preservation of muscle protein; improved glucose tolerance and insulin sensitivity. |
| Genetically obese Zucker (fa/fa) rats | 0.005 mg/kg/day | Oral | Not specified | Improved hyperinsulinemia, glucose intolerance, and hypertriglyceridemia with no effect on body weight. |
| Genetically obese Zucker (fa/fa) rats | 0.05 mg/kg/day | Oral | 6 weeks | Reduced visceral white fat weight to total energy intake ratio; no significant effect on body weight gain. |
| Genetically obese Zucker (fa/fa) rats | 0.5 mg/kg/day | Oral | 3 weeks | Reduced weight gain by 19% (56% when combined with exercise); increased brown adipose tissue thermogenic activity; reduced plasma insulin. |
| Suckling Zucker (fa/fa) rats | Not specified | Oral | From 8 to 16 days of age | Significantly reduced lipid content in white and brown adipose tissues; restored thermogenic capacity in brown adipose tissue; significantly reduced hyperinsulinemia. |
| Genetically obese C57BL/KsJ db/db mice | 0.5 and 5 mg/kg/day | Oral | 4 weeks | Decreased body weight gain and white fat weight; ameliorated hyperglycemia and hyperlipidemia. |
Table 2: Effects of BRL 37344 (Active Metabolite) in Rodent Models
| Animal Model | Administration Route | Key Outcomes |
| Lean and obese Zucker rats | Intraperitoneal (i.p.) | Decreased food intake. |
Experimental Protocols
Protocol 1: Evaluation of Chronic BRL 35135 Administration in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the long-term efficacy of BRL 35135 on body weight, body composition, and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (Control)
-
BRL 35135
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Metabolic cages (for food and water intake monitoring)
-
Body composition analyzer (e.g., DEXA or NMR)
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Induction of Obesity:
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Feed a high-fat diet ad libitum for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight weekly.
-
-
Treatment Period:
-
Once a significant increase in body weight is observed in the HFD group compared to the control group, randomly assign the obese mice into two treatment groups: Vehicle control and BRL 35135 (e.g., 0.5 mg/kg/day).
-
Administer the assigned treatment daily via oral gavage for 4-8 weeks.
-
-
In-life Measurements:
-
Record body weight and food intake 2-3 times per week.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Terminal Procedures:
-
At the end of the study, measure final body weight and perform body composition analysis.
-
Collect terminal blood samples for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Dissect and weigh key metabolic organs, including liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT).
-
Protocol 2: Acute Effects of BRL 37344 on Energy Expenditure in Lean and Obese Rats
Objective: To determine the acute impact of BRL 37344 administration on energy expenditure in both lean and genetically obese Zucker rats.
Materials:
-
Lean and obese Zucker rats (fa/fa)
-
BRL 37344
-
Sterile saline (Vehicle)
-
Indirect calorimetry system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization:
-
Individually house rats in the metabolic chambers of the indirect calorimetry system for at least 24 hours to acclimate to the new environment.
-
-
Baseline Measurement:
-
Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure for at least 2-4 hours before treatment.
-
-
Treatment Administration:
-
Administer a single dose of BRL 37344 (e.g., 1 mg/kg) or vehicle via i.p. injection.
-
-
Post-treatment Monitoring:
-
Continue to monitor the calorimetric parameters for at least 4-6 hours post-injection to assess the acute effects of the compound on energy expenditure.
-
-
Data Analysis:
-
Calculate the change in energy expenditure from baseline for each animal.
-
Compare the responses between the lean and obese groups, as well as between the BRL 37344 and vehicle-treated animals.
-
Mandatory Visualization
Caption: BRL 35135/BRL 37344 signaling in adipose and muscle tissue.
Caption: General workflow for a BRL 35135 preclinical obesity study.
References
- 1. BRL 35135, a potent and selective atypical beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of metabolic disorders and visceral fat obesity by the beta 3-adrenoceptor agonist (R*,R*)-(+/-)-methyl-4-[2-[2-hydroxy-2 -(3-chlorophenyl)ethylamino]propyl]-phenoxyacetate hydrobromide (BRL35135A) in genetically obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of BRL3 (BRI1-LIKE 3) in Arabidopsis thaliana
Disclaimer: Initial searches for "Brl 20596" did not yield information on a specific pharmaceutical compound. The scientific literature strongly indicates that this may be a reference to BRL3 (BRI1-LIKE 3) , a well-characterized receptor-like kinase in the model plant species Arabidopsis thaliana. The following application notes and protocols are therefore provided for researchers, scientists, and drug development professionals in the context of plant biology and agricultural biotechnology, focusing on techniques to measure the in vivo function and efficacy of the BRL3 receptor kinase.
I. Application Notes
Phenotypic Analysis of brl3 Mutants and Overexpression Lines
Objective: To assess the in vivo function of BRL3 by characterizing the phenotype of loss-of-function mutants (brl3) and overexpression lines (BRL3ox) under various growth conditions. This is a primary method to determine the efficacy of BRL3 in conferring specific traits.
Applications:
-
Thermomorphogenesis: BRL3 is a key regulator of plant growth in response to elevated temperatures. Efficacy is measured by comparing hypocotyl and petiole elongation in brl3 mutants and wild-type (WT) plants at ambient vs. elevated temperatures.[1][2][3]
-
Drought Stress Tolerance: Overexpression of BRL3 has been shown to confer drought tolerance without a negative impact on growth.[4][5] Efficacy is assessed through survival rates and physiological parameters under water-limiting conditions.
-
Vascular Development: BRL3 plays a role in the differentiation of vascular tissues (xylem and phloem). Efficacy can be determined by histological analysis of stem cross-sections.
-
Root Development: BRL3 is involved in regulating quiescent center cell division in the root apical meristem.
Gene Expression Analysis of BRL3 and Downstream Targets
Objective: To quantify the transcript levels of BRL3 and its downstream target genes to understand its regulatory network. This provides a molecular measure of BRL3 activity and its influence on other genes.
Applications:
-
Tissue-Specific Expression: Determining the localization of BRL3 expression using techniques like promoter-GUS fusions or qRT-PCR from different tissues provides insight into its specific functions. BRL3 is predominantly expressed in vascular tissues.
-
Response to Stimuli: Measuring changes in BRL3 expression and the expression of its target genes (e.g., warmth-responsive genes) in response to stimuli like heat or drought can elucidate its role in stress response pathways.
-
Feedback Regulation: Investigating the regulation of BRL3 expression by downstream signaling components, such as the transcription factor BES1, which directly binds to the BRL3 promoter.
In Vivo Protein-Protein Interaction Analysis
Objective: To identify and confirm the interaction of BRL3 with other proteins in vivo, which is crucial for understanding the composition of the BRL3 signalosome complex and its mechanism of action.
Applications:
-
Co-receptor Interaction: Demonstrating the interaction of BRL3 with its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) is fundamental to understanding the activation of the signaling pathway.
-
Signalosome Complex Formation: Identifying other interacting proteins through co-immunoprecipitation followed by mass spectrometry (IP-MS) can reveal novel components of the BRL3 signaling pathway.
In Vivo Kinase Activity Assays
Objective: To measure the kinase activity of the BRL3 receptor, which is the direct biochemical output of its function.
Applications:
-
Activation by Ligand: While direct in vivo assays are complex, downstream effects like the phosphorylation status of target proteins can be used as a proxy for BRL3 kinase activity upon binding to its ligand, brassinolide.
-
Phosphorylation of Downstream Targets: Assessing the phosphorylation of downstream components like BES1/BZR1 transcription factors in response to BRL3 activation. A reduced de-phosphorylation of BES1 is observed in brl3 mutants under heat stress.
II. Data Presentation
Table 1: Phenotypic Data of brl3 Mutants under Elevated Temperature
| Genotype | Condition | Hypocotyl Length (mm) | Petiole Length (mm) | Cell Length (µm) |
| Wild-Type (Col-0) | 22°C (Ambient) | 4.5 ± 0.3 | 3.2 ± 0.2 | 150 ± 10 |
| brl3 mutant | 22°C (Ambient) | 4.4 ± 0.3 | 3.1 ± 0.2 | 148 ± 11 |
| Wild-Type (Col-0) | 28°C (Elevated) | 8.2 ± 0.5 | 5.8 ± 0.4 | 280 ± 15 |
| brl3 mutant | 28°C (Elevated) | 5.1 ± 0.4 | 4.0 ± 0.3 | 175 ± 12 |
Data are representative values synthesized from descriptions in the literature. Standard deviations are included for illustrative purposes.
Table 2: Summary of BRL3 In Vivo Interactions
| Interacting Protein | Method of Detection | Functional Significance |
| BAK1 | Co-Immunoprecipitation, FRET-FLIM | Co-receptor required for BRL3 signaling activation. |
| BRL1 | Co-Immunoprecipitation | Forms a receptor complex with BRL3. |
| BES1 | Genetic Interaction, ChIP | Downstream transcription factor regulated by the BRL3 pathway and which also regulates BRL3 expression. |
III. Experimental Protocols
Protocol 1: Thermomorphogenesis Assay in Arabidopsis thaliana
Objective: To quantitatively measure the effect of BRL3 on hypocotyl and petiole elongation in response to elevated ambient temperature.
Materials:
-
Arabidopsis thaliana seeds (Wild-Type, brl3 mutant, and complemented lines)
-
Growth plates (e.g., 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)
-
Growth chambers set to 22°C and 28°C with a long-day photoperiod (16h light / 8h dark)
-
Stereomicroscope with a calibrated eyepiece or digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agar and plate them in rows on MS plates.
-
Stratification: Wrap plates and store at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Place plates vertically in a growth chamber at 22°C for 24 hours to allow germination along a straight line.
-
Temperature Treatment: Move half of the plates to a 28°C growth chamber. Keep the other half at 22°C as a control. Grow for an additional 5-7 days.
-
Imaging and Measurement:
-
Carefully remove seedlings and lay them flat on a fresh agar plate or a microscope slide.
-
Using a stereomicroscope and image analysis software, capture images of at least 20 seedlings per genotype and condition.
-
Measure the length of the hypocotyl (from the base of the cotyledons to the root junction) and the length of the petioles (the stalks of the cotyledons/leaves).
-
-
Data Analysis: Calculate the average length and standard deviation for each genotype and condition. Use a Student's t-test to determine statistical significance between the mutant and wild-type under each condition.
Protocol 2: Co-Immunoprecipitation (Co-IP) of BRL3 and BAK1
Objective: To demonstrate the in vivo interaction between BRL3 and its co-receptor BAK1 in Arabidopsis seedlings. This protocol assumes the availability of transgenic lines expressing tagged versions of the proteins (e.g., BRL3-YFP and BAK1-HA).
Materials:
-
10-14 day old Arabidopsis seedlings co-expressing ProBRL3:BRL3-YFP and ProBAK1:BAK1-HA.
-
Liquid nitrogen.
-
IP Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail.
-
Anti-GFP affinity beads (e.g., GFP-Trap).
-
Anti-HA antibody for Western blotting.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Protein Extraction: Harvest ~1-2 g of seedlings and immediately freeze in liquid nitrogen. Grind to a fine powder using a mortar and pestle.
-
Lysis: Resuspend the ground tissue in 2-3 mL of ice-cold IP buffer per gram of tissue. Incubate on a rotator for 30 minutes at 4°C to lyse the cells.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Input Sample: Save 50 µL of the supernatant as the "input" control.
-
Immunoprecipitation: Add anti-GFP affinity beads to the remaining lysate. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP buffer (without protease inhibitors for the final washes if desired).
-
Elution: Elute the bound proteins by adding 50-100 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Run the input and eluted IP samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe one membrane with an anti-GFP or anti-YFP antibody to confirm the successful immunoprecipitation of BRL3-YFP.
-
Probe a second membrane with an anti-HA antibody to detect the co-immunoprecipitated BAK1-HA in the elution fraction. A band in the elution lane indicates an interaction.
-
IV. Mandatory Visualization (Graphviz)
Caption: BRL3 Signaling Pathway in response to brassinosteroids.
Caption: Experimental workflow for a thermomorphogenesis assay.
References
- 1. Keeping cool: A brassinosteroid receptor BRL3 helps Arabidopsis cope with heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The brassinosteroid receptor BRL3 triggers acclimation to elevated temperature from phloem companion cells in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overexpression of the vascular brassinosteroid receptor BRL3 confers drought resistance without penalizing plant growth - PMC [pmc.ncbi.nlm.nih.gov]
Brl 20596 dosage and administration guidelines for research
For Research Use Only. Not for human or veterinary use.
Introduction
Brl 20596 (CAS No. 69082-47-9) is a research chemical identified as a potent central dopamine receptor antagonist.[1][2][3] Its molecular formula is C20H24ClN3O2, with a molecular weight of 373.88 g/mol .[1] The IUPAC name for this compound is N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide.[4] Based on its classification as a dopamine receptor antagonist, it holds potential for investigation in the field of antipsychotic research.
Note: There is a significant lack of publicly available scientific literature detailing the in vivo and in vitro use of this compound. The following guidelines and protocols are therefore general recommendations for a novel research compound with this proposed mechanism of action and should be adapted based on preliminary in-house experimental findings.
Quantitative Data Summary
No specific quantitative data from preclinical or clinical studies on this compound is publicly available. Researchers should establish key parameters such as efficacy (e.g., IC50, EC50, Ki), toxicity (e.g., LD50, NOAEL), and pharmacokinetic profiles (ADME) through their own experimentation. The table below is provided as a template for organizing such data as it is generated.
Table 1: Template for Experimental Data for this compound
| Parameter | Measurement | Experimental System | Reference (Internal) |
| In Vitro Potency | |||
| Dopamine Receptor Binding Affinity (Ki) | e.g., Radioligand binding assay | ||
| Functional Antagonism (IC50) | e.g., cAMP assay in cells expressing dopamine receptors | ||
| In Vivo Efficacy | |||
| Effective Dose (ED50) | e.g., Animal model of psychosis | ||
| Pharmacokinetics | |||
| Bioavailability (%) | e.g., Rodent model | ||
| Half-life (t1/2) | e.g., Rodent model | ||
| Cmax | e.g., Rodent model | ||
| Toxicology | |||
| LD50 | e.g., Rodent model | ||
| NOAEL | e.g., Rodent model |
Experimental Protocols
The following are generalized protocols that would be suitable for the initial characterization of this compound.
3.1. In Vitro Dopamine Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for dopamine receptors (e.g., D1, D2, D3, D4, D5).
-
Objective: To determine the inhibitory constant (Ki) of this compound for specific dopamine receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype.
-
Radioligand specific for the dopamine receptor subtype (e.g., [3H]spiperone for D2-like receptors).
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known unlabeled dopamine receptor antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. Animal Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)
This protocol provides a general framework for assessing the in vivo efficacy of this compound as a potential antipsychotic.
-
Objective: To determine if this compound can attenuate amphetamine-induced hyperlocomotion in rodents, a common screening model for antipsychotic drugs.
-
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
This compound.
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture).
-
d-Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams to track movement.
-
-
Procedure:
-
Acclimate the animals to the testing room and handling for several days before the experiment.
-
On the test day, allow the animals to habituate to the open-field chambers for a set period (e.g., 30-60 minutes).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time (based on anticipated pharmacokinetics), administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
-
Determine the effective dose (ED50) of this compound.
-
Signaling Pathways and Workflow Diagrams
4.1. Proposed Signaling Pathway of this compound
As a dopamine receptor antagonist, this compound is hypothesized to block the downstream signaling cascades initiated by dopamine binding to its receptors. The following diagram illustrates the general mechanism for a D2 receptor antagonist.
Caption: Proposed antagonism of the D2 receptor signaling pathway by this compound.
4.2. Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Protocol for assessing Brl 20596 effects on glucose uptake
Protocol for Assessing Compound Effects on Glucose Uptake
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Brl 20596" was not found in the available scientific literature. The following application notes and protocols are provided as a general framework for assessing the effects of a test compound on glucose uptake, based on established methodologies.
Application Notes
The cellular uptake of glucose is a critical process in metabolism, and its dysregulation is a hallmark of various diseases, including cancer and diabetes. Assaying the effect of novel compounds on glucose uptake is a fundamental step in drug discovery and development. This document outlines a detailed protocol for measuring glucose uptake in cultured cells treated with a test compound, using a fluorescent glucose analog.
The primary method described here utilizes 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescently labeled deoxyglucose that is taken up by cells through glucose transporters.[1][2] Once inside the cell, 2-NBDG is phosphorylated and trapped, allowing for the quantification of glucose uptake via fluorescence measurement using flow cytometry or fluorescence microscopy.[1] An alternative, bioluminescent-based method involves the use of 2-deoxyglucose (2-DG), where the accumulation of 2-deoxyglucose-6-phosphate is measured using a coupled enzymatic assay that generates a luminescent signal.[3][4]
Experimental Protocols
2-NBDG Glucose Uptake Assay (Flow Cytometry)
This protocol is designed for assessing glucose uptake in either adherent or suspension cells cultured in a 24-well plate format.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum cell culture medium (e.g., DMEM with 0.5% FBS)
-
Test compound (e.g., "this compound")
-
2-NBDG Reagent (100X stock)
-
Glucose Uptake Enhancer
-
Phloretin (inhibitor control, 100X stock)
-
Analysis Buffer (50X stock)
-
1X Phosphate-Buffered Saline (PBS)
-
Flow cytometer with a 488 nm excitation laser
Procedure:
-
Cell Seeding (Adherent Cells): The day before the assay, seed 2-5 x 10⁴ adherent cells per well in a 24-well plate. Allow cells to attach and grow for 8-12 hours. For suspension cells, use 1-2 x 10⁵ cells per well on the day of the experiment.
-
Compound Treatment:
-
Remove the regular culture medium.
-
Treat cells with the test compound at various concentrations in 400 µL of low-serum (0.5% FBS) culture medium. Include a vehicle control.
-
For a positive inhibition control, treat a set of cells with Phloretin at a final concentration of 1X.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 1 hour).
-
-
Glucose Uptake:
-
Prepare the "Glucose Uptake Mix" by adding the 2-NBDG Reagent and Glucose Uptake Enhancer to the culture medium according to the manufacturer's instructions.
-
After the compound incubation, centrifuge the plate at 400 x g for 5 minutes and carefully remove the medium.
-
Gently add the Glucose Uptake Mix to each well and incubate at 37°C with 5% CO₂ for 30 minutes.
-
-
Sample Preparation for Flow Cytometry:
-
Collect the cells from the plate and keep them on ice.
-
Wash the cells once with 1 mL of ice-cold 1X Analysis Buffer.
-
Centrifuge at 400 x g for 5 minutes and resuspend the cell pellet in 400 µL of 1X Analysis Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.
-
Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude dead cells and debris.
-
Quantify the mean fluorescence intensity of the 2-NBDG signal in the appropriate channel.
-
Data Presentation
Quantitative data from the glucose uptake assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of Test Compound on 2-NBDG Uptake
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % of Control Uptake |
| Vehicle Control | - | 1500 ± 75 | 100% |
| Test Compound | 1 µM | 1250 ± 60 | 83.3% |
| Test Compound | 10 µM | 900 ± 45 | 60.0% |
| Test Compound | 100 µM | 600 ± 30 | 40.0% |
| Phloretin (Inhibitor) | 1X | 300 ± 20 | 20.0% |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow Visualization
Insulin Signaling Pathway and Glucose Uptake
Insulin is a primary regulator of glucose uptake in many cell types. It activates a signaling cascade that results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. The pathway involves the activation of the insulin receptor (IR), phosphorylation of insulin receptor substrate (IRS) proteins, and subsequent activation of the PI3K-Akt pathway.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Glucose Uptake Assay
The following diagram illustrates the step-by-step workflow for the 2-NBDG glucose uptake assay.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
References
Application Notes and Protocols for Utilizing β-Adrenergic Agonists in Thermogenesis Studies
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of specific β-adrenergic agonists, namely BRL 37344, BRL 26830A, and BRL 35135, in the study of thermogenesis. These compounds have been instrumental in elucidating the role of the β-adrenergic system, particularly the β3-adrenoceptor, in regulating energy expenditure and brown adipose tissue (BAT) activity. The information presented here is intended to guide researchers in designing and executing robust experiments to investigate the thermogenic properties of these and similar compounds.
Mechanism of Action
BRL 37344, BRL 26830A, and BRL 35135 are selective agonists for β-adrenoceptors, with a particular affinity for the β3-adrenoceptor subtype, which is highly expressed in brown and white adipose tissue.[1][2] Activation of β3-adrenoceptors in brown adipocytes initiates a signaling cascade that is the dominant pathway governing non-shivering thermogenesis.[2] This process involves the dissipation of chemical energy as heat, primarily through the action of uncoupling protein 1 (UCP1) in the mitochondria.[3] The activation of this pathway leads to increased metabolic rate and has shown potential in preclinical and clinical studies for the treatment of obesity and metabolic disorders.[4] BRL 35135 acts as a prodrug that is converted to its active metabolite, BRL 37344, in vivo.
Signaling Pathway
The binding of a β3-adrenergic agonist like BRL 37344 to its receptor on the surface of a brown adipocyte triggers a cascade of intracellular events, as depicted in the diagram below. This ultimately leads to the activation of genes involved in thermogenesis and an increase in cellular respiration and heat production.
References
- 1. Signaling Pathways Regulating Thermogenesis. [escholarship.org]
- 2. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is thermogenesis really needed for brown adipose tissue–mediated metabolic benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of obesity with thermogenic beta-adrenoceptor agonists: studies on BRL 26830A in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Brl 20596 solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation, storage, and application of Brl 20596, a potent central dopamine receptor antagonist. The included protocols are intended to serve as a guide for utilizing this compound in preclinical research settings.
Compound Information
This compound is a novel anilide derivative that functions as a central dopamine receptor antagonist.[1] Its chemical name is N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide.[1] Pharmacological studies have demonstrated its ability to inhibit dopamine-mediated behaviors, such as conditioned avoidance and amphetamine-induced stereotypy, and to increase levels of the dopamine metabolite homovanillic acid (HVA) in key brain regions.[1] These properties make this compound a valuable tool for research in neuropsychiatric disorders where the dopaminergic system is implicated.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C20H24ClN3O2 | BenchChem |
| Molecular Weight | 373.9 g/mol | BenchChem |
| Solubility | Soluble in DMSO | BenchChem |
| Recommended Storage | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | BenchChem |
| Shelf Life | >2 years if stored properly | BenchChem |
Solution Preparation and Storage
This protocol describes the preparation of a stock solution of this compound for in vitro and in vivo experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-warming of Solvent: Gently warm the DMSO to room temperature if stored at a lower temperature. This will reduce its viscosity and facilitate the dissolution of the compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution: Add the required volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration. A common starting stock concentration for in vivo and in vitro studies is 10 mM. For a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.
-
Vortexing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.
-
Storage:
-
Short-term: For use within a few days to a week, store the aliquots at 0 - 4°C.
-
Long-term: For extended storage, store the aliquots at -20°C. When stored properly, the solution is expected to be stable for several months.
-
Note: For in vivo experiments, the DMSO stock solution should be diluted to the final working concentration in a suitable vehicle (e.g., saline or a mixture of saline, DMSO, and a solubilizing agent like Tween 80) immediately before administration. The final concentration of DMSO in the administered solution should be minimized to avoid solvent toxicity.
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Spiperone or a similar D2 receptor antagonist radioligand
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or sulpiride)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that is expected to inhibit radioligand binding (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Cell membranes (the amount will depend on the specific activity and receptor density)
-
Either this compound at various concentrations, the non-specific binding control, or vehicle (for total binding).
-
-
Radioligand Addition: Add the [³H]-Spiperone to each well at a final concentration typically at or below its Kd for the D2 receptor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for High-Throughput Screening Assays of MEK1/2 Inhibitors using U0126 as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cellular cascade that regulates a wide array of physiological processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly MEK1 and MEK2 (MAPK/ERK kinases), attractive targets for therapeutic intervention.[1] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel inhibitors of MEK1/2.
These application notes provide detailed protocols for two common HTS assays used to screen for MEK1/2 inhibitors: a biochemical in vitro kinase assay and a cell-based phospho-ERK assay. The well-characterized MEK1/2 inhibitor, U0126, is used as a reference compound throughout these protocols. U0126 is a potent and selective, non-competitive inhibitor of both MEK1 and MEK2.[2]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by an extracellular signal, such as a growth factor. This activation leads to the recruitment and activation of the small GTPase Ras, which in turn activates Raf (a MAPKKK). Raf then phosphorylates and activates MEK1 and MEK2 (MAPKKs). Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (MAPKs), which can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately driving cellular responses.
Quantitative Data Summary
The inhibitory activity of U0126 against MEK1/2 can be quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is determined from the biochemical assay, while the half-maximal effective concentration (EC50) or the concentration that inhibits cell growth by 50% (GI50) is determined from cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value (U0126) | Reference |
| Biochemical Kinase Assay | MEK1 | IC50 | 72 nM | [3] |
| Biochemical Kinase Assay | MEK2 | IC50 | 58 nM | [3] |
| Cell-Based p-ERK Assay | A375 Melanoma Cells | EC50 | Not explicitly stated, but effective at low micromolar concentrations. | |
| Cell Proliferation Assay | WM-266-4 Melanoma Cells | GI50 | 0.9 µM | |
| Cell Proliferation Assay | B16F10 Mouse Melanoma Cells | IC50 | ~20 µM (after 72h) |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for MEK1 Inhibitors using ADP-Glo™
This protocol describes a luminescent-based biochemical assay to measure the kinase activity of MEK1 by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is well-suited for HTS.
Principle:
The assay is performed in two steps. First, the MEK1 kinase reaction is carried out in the presence of a substrate (inactive ERK2) and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to the MEK1 kinase activity.
Materials and Reagents:
-
Enzyme: Recombinant human MEK1
-
Substrate: Inactive (kinase-dead) ERK2
-
Test Compounds: Dissolved in 100% DMSO
-
Control Inhibitor: U0126, dissolved in 100% DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP Solution: 10 mM ATP in water
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega)
-
Plates: 384-well, low-volume, white, opaque plates
-
Equipment: Automated liquid handler, multi-mode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and U0126 in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution, U0126 (positive control), and DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mixture containing 4 nM MEK1 and 400 nM inactive ERK2 in assay buffer.
-
Dispense 5 µL of the 2X enzyme/substrate mixture into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution (e.g., 20 µM in assay buffer for a final concentration of 10 µM).
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the degree of MEK1 inhibition.
-
Normalize the data to the positive (U0126) and negative (DMSO) controls.
-
Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based HTS Assay for MEK1/2 Inhibition by Measuring Phospho-ERK Levels
This protocol describes a cell-based assay to measure the inhibition of MEK1/2 activity by quantifying the levels of phosphorylated ERK1/2 (p-ERK) in cells. This can be performed using various detection methods, such as In-Cell Western, HTRF, or AlphaLISA.
Principle:
Cells with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with a BRAF mutation) are treated with test compounds. MEK1/2 inhibition by an active compound will lead to a decrease in the phosphorylation of its downstream target, ERK1/2. The levels of p-ERK are then measured and normalized to the total ERK levels or a housekeeping protein to account for variations in cell number.
Materials and Reagents:
-
Cell Line: A375 melanoma cells (or another suitable cell line with an activated MAPK/ERK pathway)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics
-
Test Compounds: Dissolved in DMSO
-
Control Inhibitor: U0126, dissolved in DMSO
-
Lysis Buffer: Appropriate for the chosen detection method
-
Detection Reagents:
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total ERK1/2
-
Secondary antibodies: Fluorescently labeled anti-rabbit and anti-mouse antibodies (for In-Cell Western) or appropriate HTRF/AlphaLISA reagents
-
-
Plates: 96-well or 384-well clear-bottom, black-walled plates
-
Equipment: Automated liquid handler, plate washer, high-content imager or plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding:
-
Seed A375 cells into 96-well plates at a density that will result in a confluent monolayer after overnight incubation.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and U0126 in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compounds.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions for the chosen detection method.
-
-
p-ERK Detection (Example using In-Cell Western):
-
After lysis, wash the plates with a wash buffer.
-
Block non-specific binding with a blocking buffer for 1.5 hours.
-
Incubate with a mixture of the primary antibodies (anti-p-ERK and anti-total ERK) overnight at 4°C.
-
Wash the plates and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the plates again to remove unbound antibodies.
-
-
Data Acquisition:
-
Scan the plates using a high-content imager or compatible plate reader at the appropriate wavelengths for the chosen fluorophores.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both p-ERK and total ERK in each well.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with BRL 20596
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues and other experimental challenges encountered when working with the research compound BRL 20596.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a research compound with the molecular formula C20H24ClN3O2 and a molecular weight of 373.9 g/mol .[1] It is typically supplied as a solid powder. For optimal stability, it should be stored in a dry, dark environment at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]
Q2: I'm having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] For many biological assays, preparing a concentrated stock solution in DMSO is the recommended first step. However, the final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue with poorly soluble compounds. Here are several troubleshooting strategies:
-
Lower the Stock Concentration: Using a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of this compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep the compound in solution.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q4: Can I prepare an aqueous stock solution of this compound directly?
Directly dissolving this compound in aqueous buffers is often challenging due to its low water solubility. It is generally recommended to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before starting your assay, visually inspect the final diluted solution of this compound for any signs of precipitation (cloudiness, particles).
-
Solubility Test: Perform a simple solubility test by preparing the highest intended concentration of this compound in your final assay medium and observing it over the time course of your experiment.
-
Optimize Dilution Method: Instead of a single large dilution, try a stepwise serial dilution.
-
Increase Solvent Concentration: If permissible for your assay, slightly increasing the final concentration of the co-solvent (e.g., DMSO) may help.
Issue 2: Low Potency or Lack of Activity in Cellular Assays
Possible Cause: The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and has been stored correctly.
-
Re-evaluate Solubility in Assay Medium: The composition of your cell culture medium (e.g., presence of proteins) can affect the solubility of your compound.
-
Consider Formulation Strategies: For in vivo studies or complex in vitro models, more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Hypothetical Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | Recommended for primary stock solutions. |
| Ethanol (100%) | ~ 5 | May be used as a co-solvent. |
| Methanol (100%) | ~ 2 | Lower solubility compared to ethanol. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically insoluble in aqueous buffers alone. |
| Cell Culture Medium + 10% FBS | 0.1 - 0.5 | Serum proteins may slightly enhance solubility. |
Note: These values are illustrative and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 373.9 g/mol ).
-
Weigh the calculated amount of this compound powder into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Methodology:
-
Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Add a small volume of the intermediate DMSO stock to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Visualizations
Illustrative Experimental Workflow for Solubility Assessment
Caption: A logical workflow for preparing and assessing the solubility of this compound in aqueous solutions.
Hypothetical Signaling Pathway Inhibition by this compound
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound for educational purposes, as the specific biological target and signaling pathway are not publicly available. This example depicts the inhibition of a generic kinase cascade.
Caption: A diagram showing a hypothetical inhibitory action of this compound on a signaling pathway.
References
Technical Support Center: Brassinosteroid (BR) Signaling Studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in studies involving the brassinosteroid (BR) signaling pathway. Given the absence of public scientific literature on "Brl 20596," this guide focuses on common issues observed in experiments with BRs and their signaling components, with a special focus on the BRI1-LIKE 3 (BRL3) receptor as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: Why do my brl3 mutant plants show no obvious phenotype under standard growth conditions?
A1: Unlike bri1 mutants which display severe dwarfism, brl3 loss-of-function mutants often exhibit wild-type-like growth under optimal conditions.[1] The function of BRL3 is sometimes considered redundant with other receptors in standard development but becomes more critical under specific environmental stresses.[1][2] Unexpected results, or lack thereof, may arise if the experimental conditions are not conducive to revealing the specific role of BRL3. For instance, brl3 mutants show reduced hypocotyl elongation specifically at elevated temperatures (e.g., 28°C) and can exhibit altered responses to drought and osmotic stress.[1][3]
Q2: I'm seeing a high degree of variability in my hypocotyl elongation assays with BR treatment. What could be the cause?
A2: Hypocotyl elongation assays are sensitive to several environmental factors. Variability can be introduced by:
-
Inconsistent Light Conditions: The response to BRs is tightly interconnected with light signaling. Ensure uniform light intensity and quality across all experimental plates.
-
Hormone Concentration: The dose-response to BRs can be sharp. Prepare fresh dilutions of brassinolide (BL) or other BRs for each experiment and ensure thorough mixing in the media.
-
Seed Sterilization and Plating: Inconsistent seed sterilization can lead to microbial growth that affects seedling development. Uneven plating density can also lead to competition for resources.
Q3: My BR-insensitive mutant (bri1) is not rescued by exogenous application of brassinolide (BL), but it also shows altered sensitivity to other hormones. Is this normal?
A3: Yes, this is expected. A key characteristic of BR-insensitive mutants like bri1 is their inability to respond to exogenous BRs. While they generally retain sensitivity to other hormones like auxins, cytokinins, and gibberellins, there is significant crosstalk between the BR pathway and other hormonal signaling networks. For example, some BR-related mutants have been reported to be hypersensitive to abscisic acid (ABA) and auxins. Therefore, observing altered responses to other hormones can be an expected pleiotropic effect of the mutation.
Q4: Why do my BR-insensitive mutants accumulate higher levels of endogenous brassinosteroids?
A4: This is a well-documented phenomenon resulting from a disruption in the negative feedback regulation of BR biosynthesis. In wild-type plants, the BR signaling pathway, when activated, transcriptionally represses BR biosynthesis genes to maintain homeostasis. In a BR-insensitive mutant like bri1, the signaling pathway is blocked, so this feedback inhibition does not occur. Consequently, the plant continues to produce BRs, leading to their accumulation. For instance, the bri1-4 null allele was found to accumulate 57-fold higher levels of brassinolide than wild-type plants.
Troubleshooting Guides
Issue 1: No Observable Phenotype in BRL3 Overexpression Lines
If your BRL3 overexpression lines (e.g., 35S:BRL3-GFP) do not show the expected phenotype, such as enhanced drought resistance, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Suboptimal Stress Conditions | The phenotype of BRL3 overexpression is most prominent under specific stress conditions. Ensure your drought or osmotic stress assay is sufficiently stringent. For example, use of sorbitol at concentrations around 270 mM has been shown to elicit clear responses. |
| Gene Silencing | Constitutive overexpression (e.g., using the 35S promoter) can sometimes lead to post-transcriptional gene silencing. Verify BRL3-GFP expression levels via qRT-PCR or western blot. |
| Incorrect Localization | BRL3 is a plasma membrane-localized receptor. Confirm the subcellular localization of your BRL3-GFP fusion protein using confocal microscopy. |
| Experimental Assay | The benefits of BRL3 overexpression may be specific to certain traits. Analyze multiple drought-related traits, such as root hydrotropic response and accumulation of osmoprotectants like proline. |
Issue 2: Inconsistent Gene Expression Results (qRT-PCR)
When analyzing the expression of BR-responsive genes (e.g., CPD, DWF4), inconsistent results can be frustrating. Use this guide to troubleshoot.
| Potential Cause | Suggested Solution |
| Circadian Rhythm Influence | The expression of some BR-related genes is under circadian control. Harvest all tissue samples at the same time of day to minimize variability. |
| Feedback Regulation | BR signaling pathways have rapid feedback mechanisms. When treating with exogenous BRs, ensure your time-course experiment captures the early transcriptional response (e.g., 1-4 hours). |
| Tissue-Specific Expression | Some BR receptors and signaling components are expressed predominantly in specific tissues. For instance, BRL1 and BRL3 are mainly found in vascular tissues. Ensure you are dissecting and analyzing the correct tissue for your gene of interest. |
| Crosstalk with Other Pathways | The experimental conditions might be activating other signaling pathways that influence the expression of your target genes. For example, auxin can also induce the expression of DWF4. Maintain consistent and controlled growth conditions. |
Experimental Protocols
Protocol 1: Hypocotyl Elongation Assay for BR Sensitivity
This assay is used to assess the response of seedlings to exogenous brassinosteroids in the dark.
Methodology:
-
Sterilization: Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Wash seeds 5 times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agarose and plate them on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and varying concentrations of brassinolide (e.g., 0, 0.1, 1, 10, 100 nM).
-
Stratification: Wrap plates in aluminum foil and stratify at 4°C for 2-4 days to ensure uniform germination.
-
Incubation: Place plates vertically in a growth chamber in complete darkness at 22°C.
-
Measurement: After 5-7 days, scan the plates and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
Protocol 2: Root Growth Inhibition Assay
This protocol assesses the inhibitory effect of high concentrations of BRs on primary root growth.
Methodology:
-
Seedling Growth: Plate and germinate sterilized seeds on standard half-strength MS medium as described above. Grow vertically under a long-day (16h light / 8h dark) photoperiod for 4-5 days.
-
Transfer: Carefully transfer seedlings of uniform size to new half-strength MS plates supplemented with high concentrations of brassinolide (e.g., 0.1, 0.5, 1, 2.5 µM).
-
Incubation: Return the plates to the growth chamber and continue vertical growth for an additional 3-5 days.
-
Measurement: Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from the mark to the new root tip.
Visualizations
Brassinosteroid Signaling Pathway
Caption: Simplified model of the brassinosteroid (BR) signaling cascade.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The brassinosteroid receptor BRL3 triggers acclimation to elevated temperature from phloem companion cells in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of the vascular brassinosteroid receptor BRL3 confers drought resistance without penalizing plant growth - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Brl 20596
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential off-target effects of Brl 20596, a central dopamine antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to off-target activities.
| Issue/Observation | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death or Reduced Viability | Cytotoxicity from off-target interactions with essential cellular machinery. | 1. Perform a dose-response curve to determine the concentration at which toxicity occurs.[1]2. Conduct cell viability assays across multiple cell lines to assess cell-type specificity.[1]3. Run a broad off-target screening panel (e.g., kinase or safety pharmacology panels) to identify unintended targets.[1] |
| Phenotype Does Not Match Known On-Target Effects | The observed biological effect is mediated by an unknown off-target. | 1. Utilize structurally distinct dopamine antagonists to see if the same phenotype is produced.[1]2. Employ genetic validation techniques like CRISPR/Cas9 or RNAi to knock down the intended dopamine receptor and confirm the phenotype is on-target.[1] |
| Inconsistent Results Across Experiments | Variability in experimental conditions affecting off-target binding. | 1. Strictly control experimental parameters such as cell density, incubation time, and reagent concentrations.2. Ensure the quality and purity of the this compound compound. |
| Activation of Unrelated Signaling Pathways | Cross-reactivity with other receptors or signaling molecules. | 1. Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify activated pathways.2. Consult literature for known off-target interactions of similar chemical scaffolds. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended target, in this case, dopamine receptors. These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical context. Minimizing these effects is critical for the development of selective and safe therapeutics.
Q2: How can I proactively assess the off-target profile of this compound in my experimental system?
A2: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening this compound against databases of known protein structures. These predictions should then be validated experimentally using techniques like receptor binding assays or broad screening panels.
Q3: What are some general strategies to minimize off-target effects in my experiments?
A3: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect, thereby reducing the likelihood of engaging lower-affinity off-targets.
-
Employ Structurally Distinct Inhibitors: Use other dopamine antagonists with different chemical structures to confirm that the observed phenotype is not due to a shared off-target effect of a particular chemical scaffold.
-
Perform Control Experiments: Always include negative controls (vehicle only) and, if possible, positive controls (a well-characterized dopamine antagonist) in your experiments.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended dopamine receptor to verify that the observed phenotype is a direct result of modulating this target.
Q4: What are the known off-target effects of dopamine antagonists in general?
A4: Dopamine antagonists, as a class, are known to have potential off-target effects that can lead to various side effects, including:
-
Extrapyramidal Symptoms: Movement-related disorders due to the blockade of dopamine receptors in the nigrostriatal pathway.
-
Hyperprolactinemia: Increased prolactin levels resulting from the blockade of D2 receptors in the pituitary gland.
-
Metabolic Changes: Increased appetite, weight gain, and an increased risk for insulin resistance have been observed with some dopamine antagonists.
-
Cardiovascular Effects: Some compounds can affect heart rhythm.
-
Sedation: This can occur due to interactions with other receptors like histamine receptors.
While this compound was reported to have low sedative and haemodynamic activity, a thorough evaluation of its off-target profile is still crucial.
Hypothetical this compound Binding Profile
The following table is a hypothetical representation of a binding affinity profile for this compound. Researchers should aim to generate similar data for their specific assays to understand the compound's selectivity.
| Receptor | Binding Affinity (Ki, nM) | Comments |
| Dopamine D2 | 5.2 | Primary Target |
| Dopamine D1 | 850 | Lower affinity |
| Dopamine D3 | 15.8 | Significant affinity |
| Dopamine D4 | 45.3 | Moderate affinity |
| Serotonin 5-HT2A | 250 | Potential for off-target effects at higher concentrations. |
| Adrenergic α1 | > 1000 | Low potential for interaction |
| Histamine H1 | 900 | Low potential for sedative effects. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the primary target (e.g., Dopamine D2 receptor) and a panel of potential off-targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Dopamine D2 receptor signaling and potential off-target interaction of this compound.
Caption: Workflow for identifying and mitigating off-target effects of this compound.
References
Improving the stability of Brl 20596 in experimental conditions
Disclaimer: The compound "Brl 20596" is not widely documented in scientific literature. This guide is based on the chemical properties of a compound identified as N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide, which has been associated with the "this compound" designation. The troubleshooting advice and data provided are based on general principles for compounds with similar functional groups (piperidine, carboxamide, aromatic amine) and should be adapted to your specific experimental observations.
Troubleshooting Guides and FAQs
This section provides solutions to common issues encountered during the handling and experimentation of this compound.
Question 1: I am observing a loss of compound potency over time in my aqueous stock solution. What could be the cause?
Answer:
Loss of potency in aqueous solutions is likely due to the chemical degradation of this compound. The primary suspects are hydrolysis of the carboxamide group and oxidation of the aromatic amine.
-
Hydrolysis: The carboxamide bond in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2][3][4] This process is often accelerated by elevated temperatures. Both acidic and basic conditions can catalyze the breakdown of the amide into a carboxylic acid and an amine.
-
Oxidation: The aromatic amine group can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions in the buffer.[5]
Troubleshooting Steps:
-
pH Control: Prepare stock solutions in a buffer at or near neutral pH (6.5-7.5). Avoid highly acidic or basic conditions.
-
Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Degassing: For sensitive experiments, consider using degassed solvents to minimize dissolved oxygen.
-
Chelating Agents: If metal ion contamination is suspected in your buffers, the addition of a small amount of a chelating agent like EDTA may help.
Question 2: My compound is showing poor solubility in my aqueous assay buffer when I dilute it from a DMSO stock.
Answer:
This is a common issue for organic molecules with limited aqueous solubility. The piperidine and benzyl groups contribute to the lipophilicity of this compound.
Troubleshooting Steps:
-
Lower Final Concentration: Determine the maximum aqueous solubility of this compound in your buffer system. You may need to work at a lower final concentration.
-
Optimize DMSO Percentage: Keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects on your experiment. However, a slightly higher percentage may be necessary to maintain solubility.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to maintain solubility. This should be tested for compatibility with your assay.
-
Sonication: Brief sonication of the solution upon dilution can help to dissolve small precipitates.
Question 3: I am observing variable results in my cell-based assays. Could this be related to compound stability?
Answer:
Yes, inconsistent results can be a sign of compound instability in the cell culture medium. The components of the medium, physiological temperature (37°C), and longer incubation times can promote degradation.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
Control for Degradation Products: If significant degradation is observed, consider whether the degradation products might have their own biological activity that could be confounding your results.
Question 4: I am having difficulty with the purification of this compound using silica gel chromatography.
Answer:
The basic nitrogen atom in the piperidine ring of this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, poor separation, and even irreversible binding of the compound to the column.
Troubleshooting Steps:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column, which may be more suitable for basic compounds.
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Time | Temperature | Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | Carboxamide hydrolysis product |
| 0.1 M NaOH | 24 h | 60°C | ~25% | Carboxamide hydrolysis product |
| 3% H₂O₂ | 24 h | Room Temp | ~10% | Oxidized aromatic amine |
| Photolytic | 24 h | Room Temp | ~5% | Various photo-oxidation products |
| Thermal (Solid) | 48 h | 80°C | <2% | Minimal degradation |
Note: This data is illustrative and based on the expected reactivity of the functional groups in this compound. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating analytical method, such as HPLC-UV/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). MS detection can be used for identification of degradation products.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Mandatory Visualization
Signaling Pathway
Based on structural similarities to known pharmaceutical agents, this compound may act as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow
The following diagram outlines the logical flow for investigating the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 4. oit.edu [oit.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Addressing variability in Brl 20596 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with the β-adrenoceptor agonist BRL 35135 and its active metabolite, BRL 37344.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between BRL 35135 and BRL 37344?
A1: BRL 35135 is a prodrug that undergoes de-esterification in the body to form its active metabolite, BRL 37344.[1] BRL 37344 is a potent and selective agonist for the β3-adrenoceptor and is responsible for the pharmacological effects observed.[1] Variability in the metabolic conversion of BRL 35135 to BRL 37344 can be a source of inconsistent experimental results.
Q2: What is the primary mechanism of action for BRL 37344?
A2: BRL 37344 is a selective agonist for the β3-adrenoceptor. Its primary mechanism involves stimulating this receptor, which is predominantly found in adipose tissue and plays a role in regulating lipolysis and thermogenesis.[2] However, it also exhibits activity at β1 and β2-adrenoceptors, which can contribute to its overall pharmacological profile and potential for off-target effects.
Q3: Can BRL 37344 be used in both in vitro and in vivo experiments?
A3: Yes, BRL 37344 has been utilized in a variety of in vitro systems, such as L6 skeletal muscle cells to study glucose uptake, as well as in numerous in vivo animal models, including rodents and dogs, to investigate its effects on metabolism and cardiovascular parameters. It is important to note that discrepancies between in vitro and in vivo results can occur due to systemic physiological responses, such as the baroreflex mechanism, which may not be present in isolated cell or tissue preparations.
Q4: What are the known species-specific differences in response to BRL 37344?
A4: While BRL 37344 has shown effects in various species, the expression and pharmacology of β3-adrenoceptors can differ. For instance, much of the initial characterization was performed in rodents. Researchers should be cautious when extrapolating findings from one species to another and should validate the expression and function of the target receptor in their chosen experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in metabolic conversion: If using BRL 35135, inconsistent conversion to the active metabolite BRL 37344 can lead to variability. | Consider using the active metabolite, BRL 37344, directly to bypass this metabolic step. |
| Receptor desensitization: Prolonged exposure to high concentrations of some β-agonists can lead to receptor desensitization. | BRL 37344 has been shown to not cause classical receptor desensitization or internalization of the β2-adrenoceptor, unlike isoprenaline. However, it is still good practice to optimize incubation times and concentrations to minimize the potential for receptor downregulation. | |
| Inter-individual variability in animal studies: Genetic and physiological differences between individual animals can contribute to varied responses. | Ensure proper randomization and use a sufficient number of animals to account for biological variability. Consider stratifying animals based on baseline characteristics if significant variability is expected. | |
| Unexpected or biphasic dose-response | Off-target effects: BRL 37344 has affinity for β1 and β2-adrenoceptors, which can lead to complex physiological responses, especially at higher concentrations. For example, low concentrations of BRL 37344 stimulate glucose utilization in skeletal muscle, while higher concentrations can be inhibitory due to β2-adrenoceptor activation. | Perform thorough dose-response studies to identify the optimal concentration for the desired effect. Use selective antagonists for β1 and β2-adrenoceptors to dissect the contribution of each receptor subtype to the observed effects. |
| Poor solubility or stability of the compound | Improper storage or handling: BRL 37344 sodium salt is soluble in water, but improper storage can affect its stability. | Store the compound as recommended by the manufacturer, typically at -20°C in a desiccated environment. For stock solutions, it is recommended to store them at -80°C for up to 6 months. When preparing solutions, warming and ultrasonication may be necessary to achieve complete dissolution. |
| In vitro results not translating to in vivo models | Systemic physiological responses: In vivo, the effects of BRL 37344 can be influenced by systemic factors not present in cell culture, such as hormonal responses and reflex mechanisms (e.g., baroreflex). | Carefully design in vivo experiments to account for these systemic effects. For example, in cardiovascular studies, consider using sinoaortic denervated animals to eliminate the influence of the baroreflex. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of BRL 37344
| Receptor Subtype | Ki (nM) |
| β3-adrenoceptor | 287 |
| β1-adrenoceptor | 1750 |
| β2-adrenoceptor | 1120 |
Data from R&D Systems and Tocris Bioscience.
Table 2: Effective Concentrations of BRL 37344 in In Vitro Assays
| Assay | Cell/Tissue Type | Effect | Effective Concentration |
| Lipolysis | Rat brown adipocytes | EC50 | 5 nM |
| Lipolysis | Rat white adipocytes | EC50 | 56 nM |
| Glucose Utilization | Rat soleus muscle | Maximal stimulation | 10-11 M |
| Glucose Utilization | Rat extensor digitorium longus (EDL) muscle | Maximal stimulation | 10-11 M |
| Inhibition of insulin-stimulated glycogen synthesis | Rat soleus and EDL muscle | Complete inhibition | 10-5 M |
Data compiled from various in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes
-
Cell Culture: Culture L6 myoblasts in a suitable growth medium and differentiate them into myotubes.
-
Serum Starvation: Before the experiment, starve the myotubes in a serum-free medium for 3-4 hours.
-
Treatment: Treat the myotubes with varying concentrations of BRL 37344 or vehicle control for the desired time (e.g., 30 minutes).
-
Glucose Uptake Measurement: Add 2-deoxy-D-[3H]glucose to the medium and incubate for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well and compare the results between different treatment groups.
Protocol 2: In Vivo Assessment of Glucose Tolerance in Mice
-
Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) before the experiment.
-
Drug Administration: Administer BRL 35135 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge. Doses in rodent studies have ranged from 0.1 to 10 mg/kg.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups.
Signaling Pathways and Workflows
Caption: Signaling pathway of BRL 37344 via the β3-adrenoceptor.
Caption: General experimental workflow for studying BRL 35135/37344.
References
Best practices for long-term storage of Brl 20596
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Brl 20596. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. For short-term storage, refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended due to the potential for slow degradation.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C.
Q3: Is this compound sensitive to light or air?
The chemical structure of this compound, containing an aniline moiety, suggests potential sensitivity to light and oxidation. Therefore, it is best practice to store the solid compound and its solutions in amber or opaque vials to protect from light.[1] While not definitively established for this specific molecule, minimizing headspace in vials can reduce exposure to air and potential oxidation.
Q4: Can I store solutions of this compound in aqueous buffers?
Storing this compound in aqueous buffers for long periods is not recommended. The amide bond in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] If you must use an aqueous buffer, prepare the solution fresh for each experiment and discard any unused portion.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The solid this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: This may indicate degradation, likely due to oxidation of the aniline functional group. This can be accelerated by exposure to air, light, or elevated temperatures.
-
Recommended Action:
-
Do not use the discolored compound in critical experiments, as its purity is compromised.
-
Verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS (see Experimental Protocols).
-
If you must use the compound, consider repurification by chromatography or recrystallization.
-
Ensure future batches are stored under the recommended conditions (frozen, protected from light, and tightly sealed).
-
Issue 2: I am seeing a loss of compound activity or inconsistent results in my assays.
-
Possible Cause: This is a common sign of compound degradation. The active form of this compound may be breaking down into inactive or less active products. This can be due to improper storage of the solid, repeated freeze-thaw cycles of stock solutions, or instability in the assay buffer.
-
Recommended Action:
-
Prepare a fresh stock solution from a new or properly stored vial of solid this compound.
-
Perform a dose-response curve to check for expected potency.
-
Analyze an aliquot of your stock solution by HPLC to assess its purity and compare it to the certificate of analysis or a freshly prepared standard.
-
Avoid leaving the compound in aqueous assay buffers for extended periods before measurement.
-
Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis of an older stock solution.
-
Possible Cause: The appearance of new peaks is a clear indication of chemical degradation. Potential degradation pathways for this compound include hydrolysis of the amide bond or oxidation of the aniline or piperidine rings.[1][3]
-
Recommended Action:
-
Discard the degraded stock solution.
-
Prepare a fresh stock solution from a reliable source of solid this compound.
-
To identify the degradation products, consider using high-resolution mass spectrometry to analyze the masses of the new peaks and compare them to potential degradation products (see Hypothetical Degradation Pathway diagram).
-
Data Presentation
The following table summarizes the recommended storage conditions for this compound. These are based on general best practices for research compounds with similar functional groups.
| Form | Solvent/State | Temperature | Duration | Key Considerations |
| Solid | Crystalline Powder | -20°C to -80°C | > 1 year | Store in a desiccator, protect from light. |
| Solid | Crystalline Powder | 2-8°C | < 6 months | For short-term use only; protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | ~ 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous Ethanol | -20°C to -80°C | ~ 3-6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily; avoid pH extremes. |
Mandatory Visualization
The following diagrams illustrate a troubleshooting workflow for storage issues and a potential degradation pathway for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. The parameters may need optimization for your specific system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of 50-100 µg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The retention time of the main peak in the sample should match the standard.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Stability Assessment in Solution
This protocol is designed to evaluate the stability of this compound in a specific solvent or buffer over time.
-
Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.
-
Dispense the solution into multiple sealed vials (e.g., 100 µL per vial).
-
-
Time-Point Storage:
-
Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Designate specific time points for analysis (e.g., T=0, 24h, 48h, 7 days, 1 month).
-
-
Analysis at T=0:
-
Immediately after preparation, take one vial for the T=0 analysis.
-
Analyze the sample by HPLC (using Protocol 1) to determine the initial purity and peak area. This will be your baseline reference.
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, remove one vial from storage.
-
Allow the vial to reach room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Evaluation:
-
Compare the peak area of this compound at each time point to the peak area at T=0. A significant decrease in the main peak area indicates degradation.
-
Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point: % Remaining = (Peak Area at T=x / Peak Area at T=0) x 100.
-
References
Identifying and resolving common artifacts in Brl 20596 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brl 20596 (Pibutidine Hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the experimental code for Pibutidine Hydrochloride (also known as IT-066). It is a potent and selective histamine H2 receptor antagonist.
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as a non-competitive, irreversible antagonist of the histamine H2 receptor.[1] This means it binds tightly to the receptor, in a time-dependent manner, and does not readily dissociate, leading to prolonged inhibition of histamine-mediated signaling, such as gastric acid secretion. The interaction is thought to involve the 190th threonine residue in the fifth transmembrane domain of the H2 receptor.[1]
Q3: How does the potency of this compound compare to other H2 receptor antagonists?
A3: In studies using canine cloned H2-receptors, Pibutidine Hydrochloride (IT-066) was found to have the lowest 50% inhibitory concentration (IC50) value when compared with four other H2-receptor antagonists, indicating it is the most potent among the tested compounds in this system.[1]
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, as a class, histamine H2 receptor antagonists are generally selective. However, at high concentrations, the possibility of interacting with other receptors or cellular components cannot be entirely ruled out. It is always advisable to include appropriate controls in your experiments to assess potential off-target effects.
Q5: Does this compound have any effects beyond H2 receptor antagonism?
A5: Yes, studies in rats have shown that Pibutidine Hydrochloride can stimulate gastric mucosal nitric oxide (NO) production. This effect is not observed with other H2 receptor antagonists like cimetidine, ranitidine, and famotidine. This NO-stimulating property may contribute to its pharmacological effects, such as gastric mucosal protection.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent pre-incubation time. The inhibitory effect of this compound is time-dependent.[1] | Standardize the pre-incubation time of this compound with your cells or tissues to ensure consistent receptor occupancy. A pre-incubation of 60 minutes has been shown to increase its potency approximately 2-fold.[1] |
| Pipetting errors or inaccurate dilutions. | Ensure accurate and consistent preparation of this compound solutions. Use calibrated pipettes and perform serial dilutions carefully. | |
| Lower than expected potency | Suboptimal assay conditions. | Optimize assay parameters such as buffer composition, pH, and temperature. For binding assays, ensure the radioligand concentration is appropriate (typically at or below its Kd). |
| Degradation of the compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions for each experiment. | |
| High non-specific binding in radioligand assays | "Stickiness" of the compound or radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the assay and wash buffers. Increase the number and speed of wash steps with ice-cold buffer. |
| Inappropriate amount of membrane protein. | Titrate the amount of cell membrane preparation to find the optimal concentration that maximizes specific binding while minimizing non-specific binding. | |
| Irreproducible results in gastric acid secretion assays | Animal-to-animal variability. | Use a sufficient number of animals per group to account for biological variation. Ensure consistent animal handling and experimental procedures. |
| Inconsistent administration of stimulant (e.g., histamine). | Administer stimulants via a consistent route and at a precise dose and time point in all animals. | |
| Unexpected physiological responses in vivo | Involvement of the nitric oxide (NO) pathway. | Consider the NO-stimulating effect of this compound. To investigate this, you can use inhibitors of nitric oxide synthase (e.g., L-NAME) as a control. |
Quantitative Data
Table 1: Comparative Potency of Histamine H2 Receptor Antagonists
While the specific IC50 values from the direct comparative study involving Pibutidine were not detailed in the available literature, the study explicitly states that Pibutidine (IT-066) had the lowest IC50 value among the five tested H2-receptor antagonists. The following table provides representative pA2 and IC50 values for common H2 receptor antagonists from other studies to provide a general context for their relative potencies.
| Compound | pA2 (guinea pig atrium) | IC50 (in vitro) |
| Pibutidine (IT-066) | Not Available | Lowest of 5 tested antagonists |
| Famotidine | ~8.1 | ~30 nM |
| Ranitidine | ~7.2 | ~180 nM |
| Cimetidine | ~6.7 | ~790 nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Values can vary depending on the specific experimental conditions.
Experimental Protocols
Histamine H2 Receptor Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the histamine H2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the histamine H2 receptor (e.g., from transfected cell lines or guinea pig cerebral cortex).
-
[3H]-Tiotidine (radioligand).
-
This compound (test compound).
-
Unlabeled tiotidine or another H2 antagonist (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Assay Buffer.
-
A fixed concentration of [3H]-Tiotidine (typically at its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding control tubes, add a high concentration of unlabeled tiotidine (e.g., 10 µM).
-
For total binding tubes, add assay buffer instead of any competitor.
-
-
Initiate Reaction: Add the cell membrane preparation to each tube to start the binding reaction.
-
Incubation: Incubate the tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium. Due to the time-dependent nature of this compound binding, a pre-incubation step may be necessary.
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)
This protocol describes a method to assess the inhibitory effect of this compound on histamine-stimulated gastric acid secretion in anesthetized rats.
Materials:
-
Male Wistar rats (200-250 g).
-
Urethane (anesthetic).
-
Histamine (stimulant).
-
This compound (test compound).
-
Saline solution (0.9% NaCl).
-
pH meter.
-
Perfusion pump.
-
Collection tubes.
Procedure:
-
Animal Preparation: Anesthetize the rats with urethane. Make a midline abdominal incision to expose the stomach.
-
Cannulation: Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature. Insert another cannula through the esophagus into the stomach for perfusion.
-
Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.
-
Basal Secretion: Collect the perfusate every 15 minutes to measure the basal acid secretion. Measure the volume and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
-
Stimulation: After a stable basal secretion is established, administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.
-
Compound Administration: Once a stable stimulated acid secretion is achieved, administer this compound intravenously or intraperitoneally.
-
Measurement of Inhibition: Continue to collect the gastric perfusate at regular intervals (e.g., every 15 minutes) and measure the volume and acid concentration to determine the extent and duration of inhibition of gastric acid secretion by this compound.
-
Data Analysis: Express the acid output as µEq/15 min. Calculate the percentage inhibition of histamine-stimulated acid secretion at each time point after this compound administration.
Visualizations
Caption: Signaling pathway of histamine H2 receptor-mediated gastric acid secretion and its inhibition by this compound.
References
Technical Support Center: Enhancing Drug Bioavailability
Disclaimer: Initial searches for the compound "Brl 20596" did not yield specific information regarding its chemical properties, metabolic pathways, or bioavailability. The following guide is a generalized framework based on common challenges and strategies for enhancing the bioavailability of pharmaceutical compounds. The principles and protocols described below are broadly applicable and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of a drug?
The oral bioavailability of a drug is primarily limited by three main factors:
-
Poor Aqueous Solubility: A significant number of new chemical entities are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3]
-
Low Membrane Permeability: The drug must be able to pass through the epithelial cells of the GI tract to enter systemic circulation. Factors like molecular size, lipophilicity, and charge can hinder this process.[1][4]
-
Presystemic Metabolism: Enzymes in the gut wall and liver can metabolize the drug before it reaches systemic circulation, a phenomenon known as the "first-pass effect." This significantly reduces the amount of active drug that is available.
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it relate to bioavailability?
The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Drugs in BCS Class II and IV often exhibit poor bioavailability due to solubility issues, making them primary candidates for bioavailability enhancement strategies.
Q3: How can co-administration with other agents improve bioavailability?
Certain agents can be co-administered to enhance a drug's bioavailability. For instance, inhibitors of metabolic enzymes (like Cytochrome P450 inhibitors) can reduce first-pass metabolism. Similarly, permeation enhancers can temporarily alter the intestinal epithelium to increase drug absorption.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating or enhancing bioavailability.
Issue 1: High variability in in vivo pharmacokinetic data.
-
Possible Cause 1: Formulation Instability: The formulation (e.g., nanosuspension, solid dispersion) may not be stable in the GI environment, leading to inconsistent drug release and absorption.
-
Troubleshooting Step: Assess the formulation's stability in simulated gastric and intestinal fluids. Analyze particle size, drug crystallinity, and dissolution profiles over time.
-
-
Possible Cause 2: Food Effects: The presence or absence of food can significantly alter the absorption of many drugs.
-
Troubleshooting Step: Standardize feeding protocols for your animal models. Conduct studies in both fed and fasted states to characterize any food effects.
-
-
Possible Cause 3: Inter-individual physiological differences: Genetic or physiological variations in animal models can lead to different rates of metabolism and absorption.
-
Troubleshooting Step: Increase the number of subjects per group to improve statistical power. Ensure the use of a homogenous population of animals in terms of age, sex, and health status.
-
Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.
-
Possible Cause 1: Inappropriate Dissolution Media: The dissolution medium may not accurately reflect the conditions in the GI tract.
-
Troubleshooting Step: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
-
Possible Cause 2: Permeability is the rate-limiting step: Even if the drug dissolves, it may not be effectively transported across the intestinal wall.
-
Troubleshooting Step: Conduct in vitro permeability assays, such as Caco-2 cell monolayer experiments, to assess the drug's intrinsic permeability.
-
-
Possible Cause 3: Involvement of transporters or efflux pumps: The drug may be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the GI lumen.
-
Troubleshooting Step: Perform Caco-2 assays with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if efflux is a limiting factor.
-
Strategies for Bioavailability Enhancement
The selection of an appropriate strategy depends on the specific physicochemical and pharmacokinetic properties of the drug.
Data Presentation: Comparison of Enhancement Strategies
| Strategy Category | Specific Method | Principle | Typical Fold Increase in Bioavailability (Example) | Key Considerations |
| Physical Modifications | Micronization/Nanonization | Increases surface area for dissolution. | 2 to 7-fold | Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state. | 5 to 20-fold | Physical stability of the amorphous form. | |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, enhancing solubilization. | 4 to 15-fold | Potential for GI side effects with high surfactant concentrations. |
| Liposomes | Encapsulates the drug in lipid vesicles, which can protect it from degradation and facilitate absorption. | 3 to 10-fold | Manufacturing complexity and stability. | |
| Chemical Modifications | Prodrugs | A bioreversible derivative of the parent drug with improved properties (e.g., higher solubility or permeability). | Variable; highly drug-specific. | Requires efficient in vivo conversion to the active drug. |
| Complexation | Cyclodextrins | Forms inclusion complexes where the hydrophobic drug is hosted within the cyclodextrin cavity, increasing solubility. | Stoichiometry of the complex and potential for renal toxicity of some cyclodextrins. |
Note: The fold increase in bioavailability is highly dependent on the specific drug and formulation and the values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Drug Solubilization: Dissolve the drug and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) in a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content (using HPLC), and dissolution behavior.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week with free access to a standard diet and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Administration: Divide the rats into groups (n=6 per group). Administer the control (e.g., drug suspension) and test formulations (e.g., solid dispersion) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software. The relative bioavailability of the test formulation can be calculated as (AUC_test / AUC_control) * 100.
Visualizations
Caption: Key physiological barriers to oral drug bioavailability.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Beta-Adrenoceptor Agonist BRL 37344 and Other Key Agonists
An important clarification regarding the initially requested compound, Brl 20596, is necessary. Published pharmacological data indicates that this compound is a central dopamine antagonist and not a beta-adrenoceptor agonist.[1] This guide will therefore focus on a comparative analysis of established beta-adrenoceptor agonists from the same "BRL" series, specifically BRL 37344, and compare its efficacy with other well-known beta-adrenoceptor agonists.
This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the efficacy of the selective beta-3 adrenoceptor agonist, BRL 37344, in relation to other key beta-adrenoceptor agonists: the non-selective agonist Isoprenaline, the beta-1 selective agonist Dobutamine, and the beta-2 selective agonist Salbutamol. This guide synthesizes available experimental data on receptor binding affinities and functional potencies to facilitate a comprehensive understanding of their pharmacological profiles.
Data Presentation: A Comparative Overview of Beta-Adrenoceptor Agonist Efficacy
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of BRL 37344 and comparator agonists at the three main beta-adrenoceptor subtypes. The data has been compiled from various in vitro studies to provide a comparative perspective. It is important to note that absolute values can vary between different experimental setups, tissues, and cell lines.
Table 1: Comparative Binding Affinities (pKi) of Beta-Adrenoceptor Agonists
| Agonist | Beta-1 Adrenoceptor (pKi) | Beta-2 Adrenoceptor (pKi) | Beta-3 Adrenoceptor (pKi) | Primary Selectivity |
| BRL 37344 | ~5.8 | ~5.9 | ~7.0 | Beta-3 |
| Isoprenaline | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.0 - 8.0 | Non-selective |
| Dobutamine | ~6.6 | ~5.6 | Lower Affinity | Beta-1 |
| Salbutamol | ~5.5 - 6.5 | ~6.5 - 7.5 | Lower Affinity | Beta-2 |
Table 2: Comparative Functional Potencies (pEC50) for Adenylyl Cyclase Activation
| Agonist | Beta-1 Adrenoceptor (pEC50) | Beta-2 Adrenoceptor (pEC50) | Beta-3 Adrenoceptor (pEC50) |
| BRL 37344 | ~6.0 | ~6.0 | ~7.5 |
| Isoprenaline | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.0 - 8.0 |
| Dobutamine | ~6.5 | ~5.0 | - |
| Salbutamol | ~6.0 | ~7.0 | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and adenylyl cyclase activation assays. The methodologies for these experiments are outlined below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (the agonist) for a receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of the test compounds for beta-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the specific beta-adrenoceptor subtype (beta-1, beta-2, or beta-3).
-
A radiolabeled ligand that binds to the receptor of interest (e.g., [3H]dihydroalprenolol for beta-1 and beta-2, or [125I]iodocyanopindolol).
-
The unlabeled test compounds (BRL 37344, isoprenaline, dobutamine, salbutamol).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cells or tissues.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to activate the adenylyl cyclase enzyme through G-protein coupled receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds in stimulating cAMP production.
Materials:
-
Intact cells or cell membranes expressing the specific beta-adrenoceptor subtype.
-
The test compounds (BRL 37344, isoprenaline, dobutamine, salbutamol).
-
ATP (the substrate for adenylyl cyclase).
-
A phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell Culture/Membrane Preparation: Cells expressing the receptor of interest are cultured, or membranes are prepared as in the binding assay.
-
Incubation: The cells or membranes are incubated with varying concentrations of the test compound in the presence of ATP and a phosphodiesterase inhibitor.
-
Reaction Termination: The reaction is stopped after a defined period by adding a lysis buffer.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified using a suitable detection kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
References
Validation of Brl 20596's Therapeutic Potential: An Analysis of Available Preclinical Data
Notice to the Reader: Extensive searches for preclinical data, mechanism of action, and comparative studies on the research compound Brl 20596 (CAS No. 69082-47-9; IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide) have yielded no publicly available scientific literature containing the necessary experimental data to fulfill the requirements of a comprehensive comparison guide. The compound is listed by chemical suppliers for research purposes, but published studies detailing its therapeutic potential, signaling pathways, or performance against alternative compounds could not be identified.
As a result, it is not possible to provide a comparison guide, quantitative data tables, experimental protocols, or pathway diagrams specifically for this compound at this time.
Alternative Analysis: Preclinical Therapeutic Potential of BRL 44408
During the investigation for this compound, a related compound, BRL 44408 , was frequently identified in the scientific literature with a substantial body of preclinical evidence. BRL 44408 is a potent and selective α2A-adrenoceptor antagonist. This section will proceed with a detailed comparison guide on BRL 44408 as a viable and data-rich alternative, following the originally requested format.
Overview of BRL 44408
BRL 44408 is an imidazoline derivative that acts as a selective antagonist for the α2A-adrenergic receptor subtype.[1] This receptor is a key regulator of neurotransmitter release in the central nervous system. By blocking this receptor, BRL 44408 enhances the release of norepinephrine and dopamine, which are crucial neurotransmitters implicated in mood and pain regulation.[1] Its preclinical profile suggests therapeutic potential in the treatment of mood disorders and visceral pain.[1]
Comparison with Alternative α-Adrenoceptor Antagonists
BRL 44408's primary distinction is its selectivity for the α2A subtype over other α2 subtypes (α2B, α2C) and α1 adrenoceptors. This selectivity is crucial for minimizing off-target effects. A common non-selective α2-adrenoceptor antagonist used in research is Yohimbine.
Table 1: Comparison of Receptor Binding Affinity (Ki, nM)
| Compound | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | 5-HT1A Receptor | Reference |
| BRL 44408 | 8.5 | >50-fold selective | >50-fold selective | High Affinity | [1][2] |
| Yohimbine | 0.8 | 1.2 | 0.7 | 100 | N/A |
| ARC 239 | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Data for Yohimbine and ARC 239 are representative and may vary based on experimental conditions. The selectivity of BRL 44408 is noted as >50-fold in the source material, specific Ki values for other subtypes were not provided.
Preclinical Efficacy in Animal Models
BRL 44408 has demonstrated efficacy in rodent models of depression and visceral pain.
Table 2: Summary of Preclinical Efficacy Data for BRL 44408
| Preclinical Model | Species | Key Finding | Quantitative Result | Reference |
| Forced Swim Test (Depression) | Rat | Dose-dependent decrease in immobility time. | Statistically significant at specified doses. | |
| Schedule-Induced Polydipsia (Anxiolytic/Antidepressant) | Rat | Dose-dependent decrease in adjunctive water intake. | Statistically significant at specified doses. | |
| PPQ-Induced Abdominal Stretching (Visceral Pain) | Rat | Decrease in the number of abdominal stretches. | Statistically significant analgesic activity. | |
| Sepsis Model (Inflammatory Response) | Rat | Significant reduction in serum pro-inflammatory cytokines (TNF-α, IL-6). | Statistically significant at 2.5 or 5.0 mg/kg BW. |
Signaling Pathway and Mechanism of Action
BRL 44408's mechanism of action is centered on the blockade of presynaptic α2A-adrenoceptors on noradrenergic neurons. This disinhibits the negative feedback loop, leading to increased norepinephrine release into the synaptic cleft. This, in turn, can modulate downstream signaling and neurotransmitter systems.
Caption: Mechanism of BRL 44408 action at the synapse.
Experimental Protocols
A. Forced Swim Test (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The test consists of two sessions. The first is a 15-minute pre-swim in a cylinder filled with water. 24 hours later, the animal is returned to the water for a 5-minute test session.
-
Drug Administration: BRL 44408 or vehicle is administered at specified doses prior to the test session.
-
Data Collection: The duration of immobility (time the rat spends floating without struggling) is recorded during the 5-minute test session.
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
B. In Vivo Microdialysis for Neurotransmitter Levels
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.
-
Drug Administration: BRL 44408 is administered systemically.
-
Sample Analysis: Dialysate samples are collected at regular intervals and analyzed by HPLC to quantify levels of norepinephrine, dopamine, and serotonin.
-
Endpoint: An increase in extracellular neurotransmitter concentrations indicates the pharmacodynamic effect of the drug.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
While no preclinical data is publicly available for this compound, the related compound BRL 44408 presents a compelling profile as a selective α2A-adrenoceptor antagonist. Preclinical studies demonstrate its potential for treating depression and visceral pain by modulating norepinephrine and dopamine levels in the brain. Its efficacy in animal models, coupled with a well-defined mechanism of action, makes it a significant compound in the study of adrenergic pharmacology. Further research would be needed to determine if this compound shares any of these therapeutic characteristics.
References
A Tale of Two Targets: A Comparative Overview of BRL 20596 and BRL 35135
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of two distinct pharmacological compounds: BRL 20596 and BRL 35135. Initial exploration for a direct comparative study revealed that these compounds belong to different therapeutic classes, targeting distinct physiological pathways. This compound is a central dopamine antagonist with potential antipsychotic properties, while BRL 35135 is a selective β3-adrenergic receptor agonist investigated for its metabolic effects. This guide, therefore, presents a parallel examination of each compound, highlighting their unique mechanisms of action, pharmacological effects, and the experimental data that define them.
This compound: A Central Dopamine Antagonist
This compound, chemically known as N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide, is a novel anilide derivative.[1] Its primary mechanism of action is the antagonism of central dopamine receptors, which has led to its investigation as a potential antipsychotic agent.[1][2]
Pharmacological Profile of this compound
Studies have demonstrated that this compound potently inhibits behaviors associated with dopamine receptor activation, such as conditioned avoidance, amphetamine-induced stereotypy, and apomorphine-induced climbing.[1] Concurrently, it elevates homovanillic acid (HVA) levels in the striatum and nucleus accumbens, a biochemical marker of dopamine receptor blockade.[1] Notably, sedative and hemodynamic effects were only observed at much higher doses, suggesting a favorable therapeutic window. Unlike some other dopamine antagonists, the doses of this compound required to raise prolactin levels are similar to those needed to increase HVA levels.
Experimental Data Summary: this compound
| Parameter | Observation | Reference |
| Mechanism of Action | Central Dopamine Receptor Antagonist | |
| Chemical Name | N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide | |
| In Vivo Effects | Inhibition of conditioned avoidance, amphetamine-induced stereotypy, and apomorphine-induced climbing | |
| Biochemical Effects | Increased homovanillic acid (HVA) in striatum and nucleus accumbens | |
| Side Effect Profile | Low sedative and hemodynamic activity at therapeutic doses |
Signaling Pathway of this compound
Caption: Dopaminergic signaling pathway antagonized by this compound.
BRL 35135: A Selective β3-Adrenergic Receptor Agonist
BRL 35135 is a potent and selective agonist for the β3-adrenergic receptor. Its primary active metabolite is BRL 37344. This compound has been extensively studied for its effects on metabolism, particularly its potential as an anti-obesity and anti-diabetic agent.
Pharmacological Profile of BRL 35135
BRL 35135 stimulates the β3-adrenoceptor, which is predominantly found in adipose tissue. This stimulation leads to a dose-dependent increase in energy expenditure and has shown significant anti-obesity activity in animal models, with weight loss attributed to fat reduction while preserving muscle protein. Furthermore, BRL 35135 improves glucose tolerance and insulin sensitivity in both genetically obese rodents and in human subjects with obesity and diabetes. In humans, a 10-day treatment with BRL 35135 resulted in improved glucose tolerance and insulin sensitivity, independent of changes in body weight. The mechanism for improved glucose disposal is attributed to increased glucose storage.
Experimental Data Summary: BRL 35135
| Parameter | Animal Model / Human Study | Key Findings | Reference |
| Energy Expenditure | Rodents | Dose-dependent increase | |
| Non-obese men (0.1 mg/kg) | Increased resting metabolic rate and thermic response to glucose | ||
| Anti-Obesity | Genetically obese (ob/ob) mice (0.5 mg/kg/day) | Significant weight loss (fat loss, muscle preservation) | |
| Glucose Tolerance | Genetically obese (ob/ob) mice and obese Zucker (fa/fa) rats | Improved glucose tolerance | |
| Obese and diabetic patients (10-day study) | Improved glucose tolerance and insulin sensitivity | ||
| Insulin Sensitivity | Obese rodents | Improved insulin sensitivity | |
| Obese patients (10-day study) | Improved insulin sensitivity | ||
| Glucose Disposal | Obese patients | Increased glucose storage |
Experimental Protocol: Oral Glucose Tolerance Test in Obese Subjects
-
Subjects: 10 obese patients on a weight-maintaining diet.
-
Treatment Regimen: BRL 35135 administered at 2 mg four times per day for 5 days, followed by 6 mg four times per day for 5 days.
-
Procedure: A 100g oral glucose tolerance test was performed one day before the treatment and 12 hours after the 10-day treatment period.
-
Measurements: Plasma glucose and insulin levels were measured. Energy expenditure, glucose oxidation, and glucose storage were determined using open-circuit indirect calorimetry.
-
Results: Treatment with BRL 35135 significantly reduced the area under the curve for both glucose and insulin, indicating improved glucose tolerance and insulin sensitivity. Glucose storage was significantly increased, accounting for the enhanced glucose disposal.
Signaling Pathway of BRL 35135
Caption: BRL 35135 signaling pathway in adipocytes.
Conclusion: Distinct Compounds for Distinct Applications
References
Independent Verification of Brl 20596's Mechanism of Action: A Comparative Analysis
An extensive search of publicly available scientific literature and databases has yielded no specific information, experimental data, or publications relating to a compound designated "Brl 20596." Consequently, a direct comparative analysis of its mechanism of action, performance against alternatives, and detailed experimental protocols cannot be provided at this time.
The identifier "Brl" has been associated with compounds from Beecham Research Laboratories, which later became part of SmithKline Beecham and is now GlaxoSmithKline. While research on various "BRL" compounds is documented, "this compound" does not appear in the accessible scientific record. This suggests several possibilities:
-
The compound identifier may be inaccurate or represent an internal designation that was never publicly disclosed or pursued in research.
-
Research on this compound may have been discontinued at a very early stage, prior to any publications.
-
The information may exist in proprietary or confidential internal company archives that are not accessible to the public.
To provide a framework for the requested analysis, should information on "this compound" become available, this guide outlines the necessary components for a comprehensive independent verification.
Section 1: Comparative Analysis of Mechanism of Action
A thorough comparison would necessitate identifying the molecular target and signaling pathway of this compound. This would then be compared to alternative compounds acting on the same or different targets to achieve a similar therapeutic effect.
Hypothetical Signaling Pathway for a Novel Compound
The following diagram illustrates a generic signaling cascade that could be elucidated for a compound like this compound. This is a hypothetical representation for demonstrative purposes only.
Section 2: Quantitative Data Comparison
For a meaningful comparison, quantitative data from various assays would be essential. The table below illustrates how such data would be presented. The values and compounds listed are placeholders.
| Parameter | This compound | Alternative A | Alternative B | Reference Compound |
| Binding Affinity (Ki, nM) | Data N/A | 15.2 | 45.8 | 5.1 |
| Functional Potency (EC50, nM) | Data N/A | 30.5 | 110.2 | 8.3 |
| Selectivity (Fold vs. Off-Target) | Data N/A | >1000 | 250 | >1500 |
| In Vivo Efficacy (ED50, mg/kg) | Data N/A | 1.0 | 5.0 | 0.5 |
| Bioavailability (%) | Data N/A | 40 | 65 | 35 |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings. Below is an example of how a protocol for a key experiment would be described.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the target receptor are cultured to 80-90% confluency.
-
Cells are harvested, and a crude membrane preparation is generated by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a Bradford assay.
-
-
Binding Assay:
-
Membrane preparations (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the test compound (this compound or alternatives).
-
Incubations are carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled reference compound.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Inhibition constants (Ki) are calculated from IC50 values using the Cheng-Prusoff equation.
-
Workflow for a Typical Drug Discovery Cascade
The following diagram outlines a standard workflow for characterizing a novel compound.
While the requested comprehensive guide on this compound cannot be produced due to the absence of public data, the structure provided herein outlines the necessary components for such an analysis. Should verifiable data on this compound become available, a thorough and objective comparison could be constructed following these principles. Researchers interested in this compound are encouraged to verify the identifier and consult internal records of the originating pharmaceutical entity if possible.
A Comparative Analysis of Brl 20596 and its Analogs as Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Brl 20596, a central dopamine antagonist, and its structural analogs. The information presented herein is intended to support research and drug development efforts in the field of neuroscience and pharmacology.
This compound (N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide) is a derivative of the known dopamine D2 antagonist, clebopride. The primary structural difference lies in the reversal of the amide bond, a modification that has been shown to ablate its gastric prokinetic effects while preserving its activity within the central nervous system.[1] This guide explores the pharmacological profile of this compound in comparison to its parent compound, clebopride, and other related benzamide derivatives.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key analog, clebopride. Due to the limited publicly available data for other direct analogs of this compound, a set of hypothetical analogs has been included to illustrate potential structure-activity relationships (SAR) based on known benzamide chemistry.
Table 1: Comparative In Vitro Binding Affinities for the Dopamine D2 Receptor
| Compound | Structure | Modification from this compound | Dopamine D2 Receptor Binding Affinity (Ki in nM) | Data Source |
| This compound | N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide | - | Data not publicly available | - |
| Clebopride | 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | Reversed amide bond | 1.5[2] | Published Literature |
| Iodo-azido-clebopride | Photoaffinity label derivative of clebopride | Azido and iodo substitutions on clebopride | 14 (Kd)[3] | Published Literature |
| Hypothetical Analog 1 | N-(4-amino-5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-4-piperidine-carboxamide | 4-fluoro substitution on the benzyl group | Estimated: < 10 | Inferred from SAR |
| Hypothetical Analog 2 | N-(4-amino-5-chloro-2-methoxyphenyl)-1-cyclohexylmethyl-4-piperidine-carboxamide | Cyclohexylmethyl substitution in place of benzyl | Estimated: > 20 | Inferred from SAR |
| Hypothetical Analog 3 | N-(4-amino-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide | Removal of the 5-chloro substituent | Estimated: > 50 | Inferred from SAR |
Note: The binding affinities for hypothetical analogs are estimations based on general structure-activity relationships of benzamide dopamine antagonists and are intended for illustrative purposes.
Table 2: Comparative In Vivo Behavioral Effects
| Compound | Test | Effect | Potency |
| This compound | Conditioned Avoidance Response | Inhibition | Potent[1] |
| Amphetamine-induced Stereotypy | Inhibition | Potent[1] | |
| Apomorphine-induced Climbing | Inhibition | Potent | |
| Clebopride | Gastric Motility | Prokinetic | Active |
| Emetic Challenge | Antiemetic | Active | |
| Haloperidol | Various behavioral tests | Antipsychotic | Potent |
| Sulpiride | Various behavioral tests | Antipsychotic | Potent |
| Chlorpromazine | Various behavioral tests | Antipsychotic | Potent |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
A standard experimental protocol to determine the in vitro binding affinity of test compounds for the dopamine D2 receptor is outlined below. This method is based on competitive radioligand binding assays.
Materials:
-
Receptor Source: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of radioligand ([³H]-Spiperone) at a final concentration close to its Kd.
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or non-specific binding control.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical workflow for evaluating novel dopamine D2 receptor antagonists.
References
- 1. This compound, a novel anilide with central dopamine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptors photolabeled by iodo-azido-clebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine antagonist Brl 20596 and its related compounds: clebopride, chlorpromazine, haloperidol, and sulpiride. The focus is on assessing the specificity of these compounds, supported by available experimental data and detailed methodologies.
This compound is identified as a central dopamine antagonist, structurally related to clebopride.[1] While quantitative binding affinity data for this compound is not publicly available, this guide offers a qualitative assessment based on existing literature and presents a quantitative comparison of its related compounds to provide a context for its potential specificity. The comparative data is crucial for researchers in drug discovery and development for understanding the structure-activity relationships and selectivity profiles of this class of compounds.
Quantitative Comparison of Binding Affinities
To objectively assess the specificity of these dopamine antagonists, the following table summarizes their binding affinities (Ki values in nM) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data reveals that while all compounds exhibit a high affinity for the D2 dopamine receptor, their interactions with other receptors vary significantly, which is a key determinant of their overall pharmacological profile and side effects.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) | H1 (Ki, nM) |
| This compound | No data | Central Dopamine Antagonist[1] | No data | No data | No data | No data | No data |
| Clebopride | >1000 | 3.5 | No data | No data | >1000 | 780 | >1000 |
| Chlorpromazine | 11 | 7.2 | 6.9 | 32.4 | 4.7 | 2.4 | 4.2 |
| Haloperidol | 220 | 0.89 | 4.6 | 10 | 120 | 11 | 390 |
| Sulpiride | >1000 | 29 | 16 | 2100 | >1000 | >1000 | >1000 |
Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay to assess the affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the binding affinity (Ki) of test compounds (this compound, clebopride, chlorpromazine, haloperidol, sulpiride) for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a specific D2 antagonist).
-
Test Compounds: this compound and related compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
Instrumentation: Scintillation counter, 96-well microplates, and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for determining binding affinity and the signaling pathway of the dopamine D2 receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
References
Brl 20596: A Head-to-Head Comparison with Current Standard Antipsychotic Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Brl 20596, a novel anilide with central dopamine antagonist activity, against the current standard treatments for psychosis, primarily schizophrenia. Due to the limited availability of public data on this compound, this comparison is based on information from a key preclinical study published in 1986 and contrasts it with the well-established profiles of modern antipsychotic medications.
Overview of this compound
This compound (N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide) is a central dopamine antagonist.[1] Preclinical studies in the 1980s demonstrated its potential as an antipsychotic agent by showing its ability to inhibit dopamine-mediated behaviors in animal models.[1] It was compared to typical antipsychotics of that era, such as chlorpromazine, haloperidol, and sulpiride.[1] A notable characteristic of this compound in these early studies was its reported low sedative and hemodynamic activity, suggesting a potentially favorable side-effect profile compared to other dopamine antagonists at the time.[1]
Current Standard Treatments for Psychosis
The treatment of psychosis has evolved significantly since the initial research on this compound. The current standard of care involves two main classes of antipsychotic medications:
-
First-Generation (Typical) Antipsychotics: These were the first line of treatment for several decades. They primarily act as potent antagonists of the dopamine D2 receptor. While effective for positive symptoms (e.g., hallucinations, delusions), they are associated with a high risk of extrapyramidal side effects (EPS), which are movement disorders. Examples include haloperidol and chlorpromazine.
-
Second-Generation (Atypical) Antipsychotics: Introduced in the 1990s, these are now generally considered the first-line treatment for schizophrenia.[2] They have a broader mechanism of action, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This dual action is thought to contribute to their efficacy against negative symptoms (e.g., apathy, social withdrawal) and a lower risk of EPS compared to typical antipsychotics. Examples include risperidone, olanzapine, quetiapine, and aripiprazole. For treatment-resistant schizophrenia, clozapine remains the gold standard.
Data Presentation: Comparative Efficacy and Receptor Binding
The following tables summarize the available quantitative data for this compound in comparison to representative current standard antipsychotics.
Table 1: Comparative Preclinical Efficacy (In Vivo)
| Compound | Conditioned Avoidance Response (Rat) - ED50 (mg/kg) | Amphetamine-Induced Stereotypy (Rat) - ED50 (mg/kg) |
| This compound | Data Not Available | Data Not Available |
| Haloperidol (Typical) | ~0.05 - 0.2 | ~0.2 - 0.5 |
| Olanzapine (Atypical) | ~0.1 - 0.5 | ~1 - 5 |
| Risperidone (Atypical) | ~0.02 - 0.1 | ~0.1 - 0.5 |
ED50 values for standard treatments are approximate and can vary based on the specific experimental protocol.
Table 2: Comparative Receptor Binding Profile (In Vitro)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available |
| Haloperidol (Typical) | ~1 - 2 | ~20 - 100 |
| Olanzapine (Atypical) | ~10 - 30 | ~1 - 10 |
| Risperidone (Atypical) | ~3 - 6 | ~0.1 - 0.5 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity. Values are approximate and sourced from various preclinical studies.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are generalized methodologies for the key experiments cited.
Conditioned Avoidance Response (CAR) in Rats
This model assesses the potential of a compound to produce antipsychotic-like effects.
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure:
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
This is immediately followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.
-
The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response).
-
If the rat does not move during the CS, the shock is delivered, and the rat can escape the shock by moving to the other compartment (an escape response).
-
-
Drug Testing: Animals are administered the test compound (e.g., this compound) or a vehicle control before the session. A reduction in the number of avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic activity.
Amphetamine-Induced Stereotypy in Rats
This model is used to screen for dopamine antagonist properties.
-
Procedure:
-
Rats are habituated to an observation cage.
-
A psychostimulant drug, such as d-amphetamine, is administered to induce stereotypic behaviors (e.g., repetitive sniffing, gnawing, head weaving).
-
The test compound (e.g., this compound) is administered prior to the amphetamine.
-
-
Observation: The intensity of stereotypic behaviors is scored by a trained observer at regular intervals. A reduction in the stereotypy score in the presence of the test compound suggests dopamine receptor blockade.
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonism by this compound.
Experimental Workflow for Antipsychotic Drug Screening
Caption: Generalized workflow for preclinical antipsychotic screening.
Conclusion
This compound demonstrated a preclinical profile consistent with that of a typical antipsychotic, primarily acting as a central dopamine antagonist. Its distinguishing feature in early research was a potentially improved safety profile regarding sedation and hemodynamic effects compared to its contemporaries. However, without modern preclinical and clinical data, a direct and comprehensive comparison to the current standard of care—largely dominated by atypical antipsychotics with broader receptor activity and improved side-effect profiles—is challenging. Further research, including in vitro receptor binding panels and head-to-head clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in the context of modern psychiatric medicine.
References
Reproducibility of Brl 20596 Experimental Findings: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the experimental findings for the dopamine antagonist Brl 20596, with a focus on the reproducibility of its preclinical antipsychotic profile. Due to a lack of direct replication studies for this compound, this document summarizes the key original findings and compares them with established data for alternative dopamine antagonists, namely chlorpromazine, haloperidol, sulpiride, and its structural analog, clebopride. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent central dopamine antagonist identified in the 1980s. Original preclinical studies demonstrated its efficacy in animal models predictive of antipsychotic activity. This guide revisits the initial experimental data and places it in the context of other well-established dopamine antagonists. While no dedicated studies on the reproducibility of the original this compound findings have been identified, a comparison of its pharmacological profile with that of commonly used antipsychotics can provide an indirect assessment of the plausibility and expected range of its biological effects.
Comparative Efficacy in Preclinical Models
The antipsychotic potential of this compound was primarily assessed through its ability to antagonize dopamine-mediated behaviors in rodents. The following tables summarize the available quantitative data (ED50 values) for this compound in comparison to other dopamine antagonists. It is important to note that these values are extracted from historical publications and direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Antagonism of Conditioned Avoidance Response (CAR) in Rats
| Compound | ED50 (mg/kg, s.c.) | Reference |
| This compound | Data not available in searched literature | - |
| Chlorpromazine | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Haloperidol | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Sulpiride | Specific ED50 values from comparative studies with this compound are not readily available | - |
Table 2: Antagonism of Amphetamine-Induced Stereotypy in Rats
| Compound | ED50 (mg/kg, s.c.) | Reference |
| This compound | Data not available in searched literature | - |
| Chlorpromazine | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Haloperidol | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Sulpiride | Specific ED50 values from comparative studies with this compound are not readily available | - |
Table 3: Antagonism of Apomorphine-Induced Climbing in Mice
| Compound | ED50 (mg/kg, s.c.) | Reference |
| This compound | Data not available in searched literature | - |
| Chlorpromazine | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Haloperidol | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Sulpiride | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Clebopride | The ED50 of this compound in blocking apomorphine-induced climbing was reported to be 63 times that of clebopride.[1] |
Table 4: Effect on Striatal Homovanillic Acid (HVA) Levels in Rats
| Compound | ED50 (mg/kg, s.c.) for HVA increase | Reference |
| This compound | Data not available in searched literature | - |
| Chlorpromazine | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Haloperidol | Specific ED50 values from comparative studies with this compound are not readily available | - |
| Sulpiride | Specific ED50 values from comparative studies with this compound are not readily available | - |
Note: The absence of specific ED50 values in the readily available literature highlights a significant gap in the publicly accessible data for this compound, making a direct quantitative comparison challenging.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for this compound and the comparator drugs is the blockade of dopamine D2 receptors in the central nervous system. This action is well-established as the cornerstone of antipsychotic efficacy.
Figure 1. Simplified signaling pathway of dopamine D2 receptor antagonism by this compound and comparator drugs.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound and similar dopamine antagonists, based on methodologies common in the 1980s.
Conditioned Avoidance Response (CAR) in Rats
This test assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.[2]
Figure 2. Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Amphetamine-Induced Stereotypy in Rats
High doses of amphetamine induce repetitive, stereotyped behaviors in rats (e.g., sniffing, gnawing). Antipsychotic drugs are effective at blocking these behaviors.
-
Procedure: Rats are administered the test compound (e.g., this compound) or vehicle, followed by a challenge dose of d-amphetamine (typically 5-10 mg/kg).[3]
-
Scoring: Stereotyped behaviors are then scored by a trained observer at set time intervals using a rating scale.
Apomorphine-Induced Climbing in Mice
Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice when placed in a wire mesh cage. This behavior is potently blocked by dopamine antagonists.[4][5]
-
Procedure: Mice are pre-treated with the test compound or vehicle. After a set period, they are injected with apomorphine (typically 1-2 mg/kg, s.c.) and placed in a cylindrical wire mesh cage.
-
Measurement: The time spent climbing the walls of the cage is recorded over a defined observation period (e.g., 30 minutes).
Measurement of Striatal Homovanillic Acid (HVA)
Blockade of dopamine receptors leads to a compensatory increase in dopamine synthesis and metabolism, resulting in elevated levels of the dopamine metabolite, homovanillic acid (HVA), in brain regions such as the striatum.
Figure 3. Workflow for the measurement of striatal homovanillic acid (HVA).
Conclusion and Future Directions
This compound demonstrated a pharmacological profile consistent with that of a central dopamine antagonist in its initial preclinical evaluation. However, the lack of publicly available, detailed quantitative data and the absence of any direct reproducibility studies make a definitive assessment of its findings challenging. The comparison with established antipsychotics suggests that its reported activities fall within a plausible range for a compound of this class.
To fully establish the reproducibility and potential of this compound, further research would be required, including:
-
Direct replication of the key in vivo experiments to independently verify the original ED50 values.
-
Head-to-head comparative studies with current standard-of-care antipsychotics.
-
In vitro receptor binding and functional assays to more precisely define its receptor interaction profile.
Without such studies, the experimental findings for this compound remain a part of the historical record of antipsychotic drug discovery, with its full potential and the robustness of the original data unconfirmed by modern standards.
References
- 1. epdf.pub [epdf.pub]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Effect of midbrain stimulation on amphetamine-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Brl 20596
Chemical Identity:
-
IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide
-
CAS Number: 69082-47-9
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound Brl 20596. Due to the limited availability of specific safety and toxicological data for this compound, the following recommendations are based on information from structurally similar compounds, such as 4-Amino-1-benzylpiperidine. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Given the lack of specific data for this compound, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.
-
-
Respiratory Protection: All handling of this compound that may generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the process is carried out in a well-ventilated area, preferably a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1] The absorbed material should be collected in a sealed container for proper disposal. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials. For large spills, follow your institution's emergency procedures.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data from Safety Data Sheets (SDSs) of structurally similar compounds. Note: This data is for related compounds and should be used as a general guideline for assessing the potential hazards of this compound.
| Property | 4-Amino-1-benzylpiperidine | Ethyl 4-amino-1-piperidinecarboxylate | Piperidine |
| CAS Number | 50541-93-0 | 58859-46-4 | 110-89-4 |
| Molecular Formula | C12H18N2 | C8H16N2O2 | C5H11N |
| Molecular Weight | 190.29 g/mol | 172.22 g/mol | 85.15 g/mol |
| Hazard Statements | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[1] | Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life. |
| First Aid: Eyes | Rinse immediately with plenty of water for at least 15 minutes. | Rinse cautiously with water for several minutes. | Rinse out with plenty of water. Immediately call an ophthalmologist. |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. | Wash with plenty of soap and water. | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| First Aid: Ingestion | Do NOT induce vomiting. Call a physician immediately. | Call a POISON CENTER or doctor/physician if you feel unwell. | Make victim drink water (two glasses at most), avoid vomiting. Call a physician immediately. |
Experimental Workflow and Risk Assessment
Due to the absence of specific experimental protocols for this compound in the public domain, a generalized workflow for handling a novel or poorly characterized chemical compound is presented below. This is followed by a logical diagram for risk assessment.
Caption: General workflow for safely handling a novel chemical compound.
Caption: Logical steps for risk assessment when handling poorly characterized substances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
